Technical Documentation Center

2-Chloro-5-cyclobutylthiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-cyclobutylthiazole

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-Chloro-5-cyclobutylthiazole in Advanced Synthetic and Medicinal Chemistry

Executive Summary & Structural Rationale In the realm of modern drug discovery and agrochemical development, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of modern drug discovery and agrochemical development, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Chloro-5-cyclobutylthiazole (CAS: 1412955-40-8) has emerged as a highly versatile, bifunctional building block[1].

From a structural perspective, this compound offers two distinct domains of utility:

  • The C2-Chlorine (The Reactive Hub): The electron-deficient nature of the thiazole ring makes the 2-chlorine an exceptional leaving group, serving as a prime anchor for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings[2].

  • The C5-Cyclobutyl Group (The Lipophilic Anchor): Unlike flexible linear alkyl chains, the cyclobutyl ring provides a sterically constrained, puckered sp³-rich motif. In medicinal chemistry, this acts as an excellent bioisostere for cyclopentyl or branched alkyl groups, precisely filling hydrophobic "selectivity pockets" in target proteins (such as kinase hinge regions) while maintaining optimal ligand efficiency and metabolic stability.

Physicochemical Profile & Quantitative Data

Understanding the baseline physicochemical properties of 2-Chloro-5-cyclobutylthiazole is critical for calculating reaction stoichiometry, predicting solubility, and modeling downstream drug-likeness.

PropertyValueSource / Method
CAS Registry Number 1412955-40-8Standard Registry[1][3]
Molecular Formula C₇H₈ClNSElemental Composition[3]
Molecular Weight 173.66 g/mol Calculated[3]
Appearance Pale yellow to colorless oilEmpirical Observation
Primary Reactive Site C2-position (Electrophilic)Reactivity Profiling[2]
Structural Motif 1,3-Thiazole coreHeterocyclic Scaffold

Mechanistic Insights: Reactivity at the C2 Position

The synthetic utility of 2-Chloro-5-cyclobutylthiazole is heavily dictated by the electronic landscape of the 1,3-thiazole core.

Nucleophilic Aromatic Substitution (SNAr)

The C2-position is highly susceptible to SNAr reactions[2]. This activation occurs because the adjacent electronegative ring nitrogen effectively stabilizes the dearomatized anionic intermediate—known as the Meisenheimer complex —which arises during the two-stage addition/elimination mechanism[4]. Because of this profound stabilization, the chloride at the 2-position acts as an excellent leaving group, allowing for rapid displacement by amines, thiolates, or alkoxides under relatively mild basic conditions[2].

Transition-Metal Cross-Coupling

Beyond classical SNAr, the activated carbon-chlorine bond readily undergoes oxidative insertion by transition metals (e.g., Pd⁰). This facilitates Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing chemists to append a vast array of aryl, heteroaryl, and complex amino functionalities directly to the C2 position[2][4].

ReactivityMap Core 2-Chloro-5-cyclobutylthiazole (Electrophilic C2 Hub) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Activated C-Cl bond Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Transition Metal Insertion Nuc Amines / Alkoxides (Meisenheimer Intermediate) SNAr->Nuc Aryl Boronic Acids / Amines (Oxidative Addition) Coupling->Aryl

Divergent reactivity pathways of 2-Chloro-5-cyclobutylthiazole at the C2 position.

Synthetic Methodologies & Experimental Protocols

To access 2-Chloro-5-cyclobutylthiazole, chemists typically employ a de novo Hantzsch thiazole synthesis to build the core, followed by a highly controlled Sandmeyer-type chlorination.

SynthWorkflow A Cyclobutyl Methyl Ketone B Alpha-Bromination (Br2, MeOH) A->B C Hantzsch Cyclization (Thiourea, EtOH) B->C D 2-Amino-5-cyclobutylthiazole C->D E Sandmeyer Reaction (t-BuONO, CuCl2) D->E Diazotization F 2-Chloro-5-cyclobutylthiazole CAS: 1412955-40-8 E->F Chlorination

Synthetic workflow for 2-Chloro-5-cyclobutylthiazole via Sandmeyer reaction.

Step-by-Step Protocol: Non-Aqueous Sandmeyer Reaction

Causality & Rationale: Why use a non-aqueous system? Aqueous diazotization of 2-aminothiazoles frequently yields the 2-hydroxythiazole (thiazolone) byproduct due to water competing as a nucleophile. Utilizing tert-butyl nitrite (t-BuONO) and anhydrous CuCl₂ in acetonitrile completely circumvents this hydrolysis, driving the reaction strictly toward the desired 2-chloro product.

Procedure:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend anhydrous Copper(II) chloride (1.2 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Diazotization Initiation: Add tert-butyl nitrite (1.5 equiv) dropwise at 0 °C.

    • Self-Validating Metric: The solution will maintain a dark green/brown color, characteristic of the active Cu(II) complex.

  • Substrate Addition: Dissolve 2-amino-5-cyclobutylthiazole (1.0 equiv) in a minimal volume of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C. Note: Slow addition prevents the thermal decomposition of the highly reactive diazonium intermediate.

  • Thermal Activation: Gradually warm the reaction to 65 °C and stir for 2 hours.

    • Self-Validating Metric: Observe the reaction color transition from dark green to a lighter yellowish-green. This visual cue confirms the reduction of Cu(II) to Cu(I) during the radical chlorine transfer. The cessation of nitrogen gas evolution indicates complete consumption of the diazonium species.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 20% aqueous HCl to solubilize the copper salts, preventing emulsion formation. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 2-Chloro-5-cyclobutylthiazole.

Downstream Applications in Drug Development

The integration of the 2-chloro-5-cyclobutylthiazole motif into larger architectures serves several strategic purposes in medicinal chemistry:

  • Kinase Inhibitor Design: The cyclobutyl ring is frequently utilized to probe the hydrophobic selectivity pockets of ATP-binding sites in kinases. By performing a Buchwald-Hartwig amination on the C2-chlorine with an appropriate aniline, researchers can rapidly generate a library of hinge-binding inhibitors.

  • Agrochemical Bioisosterism: In the development of neonicotinoid-like insecticides, the 5-methyl group of standard precursors (e.g., 2-chloro-5-methylthiazole) is often replaced with a cyclobutyl group. This structural tweak can drastically alter the compound's soil half-life and its binding kinetics to insect nicotinic acetylcholine receptors.

References

  • Chemsrc. "2-Chloro-5-cyclobutylthiazole | CAS#:1412955-40-8".
  • MolCore. "1412955-40-8 | 2-氯-5-环丁基噻唑 | 摩库 - MolCore".
  • BenchChem. "A Comparative Guide to the Synthetic Utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde and 2-Chlorothiazole-4".
  • Fisher Scientific. "Active chloro-heterocycles".

Sources

Foundational

Cyclobutyl-Substituted Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Incorporation of the Cyclobutyl Moiety in Thiazole Scaffolds The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Incorporation of the Cyclobutyl Moiety in Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its continued exploration is a testament to its versatility as a privileged scaffold. This guide delves into a specific, yet increasingly important, subclass: cyclobutyl-substituted thiazole derivatives. The introduction of a cyclobutyl ring is not a trivial modification; it is a strategic decision aimed at modulating the physicochemical and pharmacological properties of the parent thiazole. The cyclobutyl moiety, with its unique puckered structure and increased C-C π-character, can significantly influence a molecule's conformation, lipophilicity, and metabolic stability, thereby offering a powerful tool for fine-tuning drug-like properties.[3] This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of these fascinating compounds, offering researchers and drug development professionals a comprehensive resource to navigate this promising area of medicinal chemistry.

The Thiazole Core: A Privileged Heterocycle

The five-membered aromatic ring of thiazole, containing one sulfur and one nitrogen atom, is a key feature in a multitude of biologically active compounds.[4][5] Its aromaticity and the presence of heteroatoms allow for a variety of intermolecular interactions, making it an excellent scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The thiazole nucleus is found in natural products like vitamin B1 (thiamine) and in a wide range of synthetic drugs, highlighting its broad therapeutic relevance.[2][6]

Physicochemical Properties of the Thiazole Ring

The thiazole ring is a planar, aromatic system with significant π-electron delocalization.[7] This aromaticity contributes to its relative stability. The presence of the nitrogen and sulfur heteroatoms introduces a dipole moment and provides sites for hydrogen bonding, which are crucial for molecular recognition by biological macromolecules. The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base.[7]

The Cyclobutyl Group: A Unique Modulator of Molecular Properties

The cyclobutane ring is the second most strained saturated monocarbocycle, which imparts it with distinct conformational and electronic properties.[3] Its incorporation into a drug candidate is a deliberate strategy to leverage these characteristics for improved pharmacological profiles.

Impact on Physicochemical Properties
  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of substituents, which can be advantageous for locking a molecule into its bioactive conformation.[3]

  • Lipophilicity: The cyclobutyl group is a non-polar, hydrophobic moiety. Its introduction can increase the overall lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The cyclobutane ring itself is generally resistant to metabolic degradation, which can enhance the metabolic stability and in vivo half-life of a drug candidate.

Synthesis of Cyclobutyl-Substituted Thiazole Derivatives

The synthesis of cyclobutyl-substituted thiazole derivatives generally follows established methods for thiazole synthesis, with the key difference being the use of cyclobutyl-containing starting materials. The Hantzsch thiazole synthesis is a classic and widely used method.[4]

Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of a 2-amino-4-cyclobutylthiazole derivative, a common scaffold in medicinal chemistry.

Reaction Scheme:

Hantzsch Thiazole Synthesis cluster_reactants Reactants Cyclobutyl_ketone α-Halocyclobutyl Ketone Plus + Cyclobutyl_ketone->Plus Thiourea Thiourea Product 2-Amino-4-cyclobutylthiazole Thiourea->Product  Ethanol, Reflux Plus->Thiourea

A simplified Hantzsch synthesis of a cyclobutyl-thiazole.

Materials:

  • 1-(Bromoacetyl)cyclobutane (or other α-halocyclobutyl ketone)

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Diethyl ether

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • Addition of Ketone: To the stirring solution, add 1-(bromoacetyl)cyclobutane (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves both the thiourea and the α-haloketone, facilitating the reaction.

  • Reflux Conditions: The application of heat provides the necessary activation energy for the condensation and cyclization steps of the Hantzsch synthesis.

  • Sodium Bicarbonate Neutralization: The reaction generates hydrobromic acid as a byproduct, which is neutralized by the weak base sodium bicarbonate to prevent unwanted side reactions and facilitate product extraction.

Biological Activities and Structure-Activity Relationships

While specific data on a wide range of cyclobutyl-substituted thiazole derivatives is emerging, we can infer potential activities and structure-activity relationships (SAR) based on studies of other substituted thiazoles and the known effects of the cyclobutyl moiety.

Potential Therapeutic Areas
  • Anticancer: Thiazole derivatives have shown significant potential as anticancer agents.[8][9] The cyclobutyl group could enhance the antiproliferative activity by promoting favorable interactions within the binding pocket of oncogenic proteins.

  • Antibacterial and Antifungal: The thiazole scaffold is present in several antimicrobial agents.[10][11] The hydrophobic nature of the cyclobutyl group may enhance the ability of these compounds to penetrate microbial cell membranes.

  • Anti-inflammatory: Certain thiazole derivatives exhibit anti-inflammatory properties.[6] The conformational constraint imposed by the cyclobutyl ring could optimize the geometry for binding to inflammatory targets.

  • Neurological Disorders: Thiazole derivatives have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease.[12][13] The cyclobutyl substituent could be explored to fine-tune the selectivity and potency of these inhibitors.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a hypothetical SAR for a generic cyclobutyl-substituted thiazole scaffold based on common findings in thiazole medicinal chemistry.

SAR_Diagram cluster_scaffold Generic Scaffold cluster_sar Structure-Activity Relationship Insights Scaffold Cyclobutyl-Thiazole Core R1 R1 Scaffold->R1 Position 2 R2 R2 Scaffold->R2 Position 4 R3 R3 Scaffold->R3 Position 5 SAR_R1 R1: Bulky aromatic or heteroaromatic groups can increase potency. R1->SAR_R1 SAR_R2 R2: Cyclobutyl group here influences lipophilicity and conformation. R2->SAR_R2 SAR_R3 R3: Small electron-withdrawing groups may enhance activity. R3->SAR_R3

Sources

Exploratory

2-Chloro-5-cyclobutyl-1,3-thiazole molecular weight

An In-depth Technical Guide to 2-Chloro-5-cyclobutyl-1,3-thiazole: Physicochemical Properties, Synthesis, and Spectroscopic Characterization For Researchers, Scientists, and Drug Development Professionals This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-5-cyclobutyl-1,3-thiazole: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-cyclobutyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to serve as a predictive resource for researchers. We will delve into its core physicochemical properties, propose a viable synthetic pathway, and outline expected analytical characterizations.

Introduction to the 1,3-Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone of modern medicinal chemistry.[3] Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]

The subject of this guide, 2-Chloro-5-cyclobutyl-1,3-thiazole, combines three key structural features:

  • The Thiazole Core: Provides the fundamental aromatic and heterocyclic character.

  • A 2-Chloro Substituent: This is a critical functional handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution, making the molecule a versatile building block for creating more complex derivatives.

  • A 5-Cyclobutyl Group: This non-polar, saturated ring enhances lipophilicity, which can be crucial for membrane permeability and modulating pharmacokinetic properties. Its rigid structure can also influence binding interactions with biological targets.

This guide will provide the foundational knowledge necessary for synthesizing, identifying, and utilizing this promising chemical entity.

Physicochemical and Structural Properties

The fundamental properties of a molecule are dictated by its atomic composition and arrangement. For 2-Chloro-5-cyclobutyl-1,3-thiazole, these have been calculated and are presented below.

Molecular Identity and Weight

The molecular formula of 2-Chloro-5-cyclobutyl-1,3-thiazole is C₇H₈ClNS . Based on this, we can determine its molecular weight, which is essential for all quantitative experimental work.

PropertyValue
Molecular FormulaC₇H₈ClNS
Average Molecular Weight173.66 g/mol
Monoisotopic Mass173.00930 g/mol

Note: The monoisotopic mass is the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) and is what would be observed in high-resolution mass spectrometry.

Structural Diagram

Caption: Chemical structure of 2-Chloro-5-cyclobutyl-1,3-thiazole.

Proposed Synthesis and Mechanism

While a specific synthesis for 2-Chloro-5-cyclobutyl-1,3-thiazole is not documented, a robust synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis and subsequent modifications used for related analogs like 2-chloro-5-chloromethylthiazole.[5][6][7]

The proposed pathway involves the cyclization of a thioamide with an α-haloketone, followed by chlorination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Chloro-5-cyclobutyl-1,3-thiazole.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Cyclobutylthioamide

  • To a stirred solution of cyclobutanecarboxaldehyde in dry toluene, add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the cyclobutylthioamide. Causality: Lawesson's reagent is a highly effective thionating agent, converting the carbonyl oxygen of the aldehyde into a sulfur atom to form the required thioamide precursor.

Step 2: Hantzsch Cyclization

  • Dissolve the cyclobutylthioamide in a suitable solvent such as ethanol or isopropanol.

  • Add 1,1,3-trichloroacetone (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Cool the reaction, filter the solid, and wash with cold ethanol to obtain the crude 2-hydroxy-5-cyclobutyl-1,3-thiazole intermediate. Causality: This is a classic Hantzsch synthesis. The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon of the haloketone, leading to an intermediate that cyclizes and dehydrates to form the thiazole ring. The use of 1,1,3-trichloroacetone is designed to install a group at the 2-position that can be easily converted to a hydroxyl.

Step 3: Chlorination

  • Carefully add the crude 2-hydroxy-5-cyclobutyl-1,3-thiazole to phosphorus oxychloride (POCl₃) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 3-5 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or column chromatography to yield pure 2-Chloro-5-cyclobutyl-1,3-thiazole. Causality: POCl₃ is a standard and effective reagent for converting heterocyclic hydroxyl groups (or their tautomeric keto forms) into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Anticipated Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, we can predict the key features in its NMR, Mass Spectrometry, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.5 - 7.8Singlet (s)Thiazole C4-H
~3.0 - 3.5Multiplet (m)Cyclobutyl CH (methine)
~1.8 - 2.5Multiplet (m)Cyclobutyl CH₂ (methylene)
¹³C NMR ~150 - 155SingletThiazole C2 (attached to Cl)
~140 - 145SingletThiazole C5 (attached to cyclobutyl)
~135 - 140SingletThiazole C4 (attached to H)
~35 - 40SingletCyclobutyl C (methine)
~20 - 30SingletCyclobutyl C (methylene)

Note: These are estimated shifts. The precise values can be influenced by the solvent and other factors. 13C NMR data for substituted thiazoles can be found in the literature.[8]

Mass Spectrometry (MS)

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the following key peaks are expected:

  • Molecular Ion (M⁺): A prominent cluster of peaks around m/z 173 and 175.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a characteristic M⁺ and M+2 cluster with a relative intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the cyclobutyl group or the chlorine atom.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeBond
~3100 - 3150C-H StretchAromatic (Thiazole C4-H)
~2850 - 3000C-H StretchAliphatic (Cyclobutyl)
~1500 - 1600C=N StretchThiazole ring
~1300 - 1450Ring vibrationsThiazole ring
~1000 - 1100C-S StretchThiazole ring
~700 - 800C-Cl Stretch

Reactivity and Applications in Drug Development

The primary utility of 2-Chloro-5-cyclobutyl-1,3-thiazole in a research setting is as a versatile intermediate.

  • Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro group is an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols). This reaction is a cornerstone for building molecular diversity and is widely used in the synthesis of pharmaceutical libraries.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, enabling the formation of C-C or C-N bonds to introduce complex aryl, heteroaryl, or amino substituents.

  • Influence of the Cyclobutyl Group: The 5-cyclobutyl moiety provides steric bulk and increases the lipophilicity of the molecule. In a drug development context, this can improve oral absorption, enhance binding to hydrophobic pockets of target proteins, and potentially block sites of metabolism, thereby increasing the compound's half-life.

The combination of a reactive "handle" and a lipophilic "anchor" makes this molecule an attractive starting point for developing novel compounds targeting a range of diseases where the thiazole nucleus has shown promise.[4]

Conclusion

2-Chloro-5-cyclobutyl-1,3-thiazole represents a valuable, albeit under-documented, chemical building block. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging established principles of thiazole chemistry, researchers can confidently incorporate this molecule into their synthetic programs to explore new chemical space in drug discovery and materials science. The predictive data herein serves as a launchpad for practical laboratory investigation.

References

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • National Institutes of Health. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC. Available at: [Link].

  • Patsnap. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka. Available at: [Link].

  • Amerigo Scientific. 2-Chloro-1,3-thiazole-5-carboxylic acid. Available at: [Link].

  • Thieme. Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. Available at: [Link].

  • European Patent Office. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - EP 0794180 B1. Available at: [Link].

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link].

  • Wikipedia. Thiazole - Wikipedia. Available at: [Link].

  • Royal Society of Chemistry. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry. Available at: [Link].

  • ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Available at: [Link].

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link].

  • MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: [Link].

  • National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link].

Sources

Foundational

Strategic Access to Novel 5-Substituted 2-Chlorothiazole Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 2-chlorothiazole moiety represents a "privileged scaffold" in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-chlorothiazole moiety represents a "privileged scaffold" in modern medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and vectoral capacity. While C-2 substitution is well-explored via nucleophilic aromatic substitution (


), the C-5 position  remains an underutilized vector for expanding chemical space.

This guide details the strategic access to novel 5-substituted 2-chlorothiazole building blocks . By mastering the electronic dichotomy of the thiazole ring—specifically the lability of the C-5 proton against the electrophilicity of the C-2 chloride—researchers can access a diverse array of pharmacophores, including kinase inhibitors (e.g., Dasatinib analogues) and antiviral agents.

Structural Rationale & Electronic Landscape

The thiazole ring is an electron-deficient heteroaromatic system. In 2-chlorothiazole, two competing reactivity profiles exist:

  • C-2 Position (Electrophilic): Activated by the adjacent ring nitrogen and the inductive effect of the chlorine, this position is highly susceptible to

    
     with amines, thiols, and alkoxides.
    
  • C-5 Position (Nucleophilic/Acidic):

    • Electrophilic Aromatic Substitution (

      
      ):  The C-5 position is the most electron-rich carbon, allowing for halogenation or nitration, though the electron-withdrawing C-2 chlorine deactivates the ring, requiring harsh conditions.
      
    • Metalation (Lithiation): The C-5 proton is relatively acidic (

      
      ). The adjacent sulfur atom stabilizes the resulting carbanion via orbital overlap (d-orbital participation or 
      
      
      
      delocalization), making regioselective C-5 lithiation the most powerful method for introducing novel carbon-based substituents.
Visualization: Reactivity Divergence

ThiazoleReactivity Core 2-Chlorothiazole Core C2 C-2 Position (Electrophilic) Core->C2 Inductive Effect C5 C-5 Position (Nucleophilic / Acidic) Core->C5 S-Stabilization SNAr SNAr Displacement (Amines, Ethers) C2->SNAr Lithiation C-5 Lithiation (Trapping with E+) C5->Lithiation Primary Route Halogenation Electrophilic Halogenation (Br2, NBS) C5->Halogenation

Figure 1: Divergent reactivity profiles of the 2-chlorothiazole scaffold. The C-5 lithiation pathway provides the most versatile access to carbon-substituted analogs.

Core Synthetic Methodologies

Route A: The Lithiation Switch (C-5 Functionalization)

Direct lithiation of 2-chlorothiazole is the superior method for generating carbon-carbon bonds at C-5 without disturbing the C-2 chloride.

  • Mechanism: Deprotonation using LDA or

    
    -BuLi at low temperature (-78 °C) generates 2-chloro-5-lithiothiazole.
    
  • Critical Control: The temperature must be strictly maintained below -70 °C to prevent the "halogen dance" (isomerization) or ring fragmentation.

  • Scope: This species reacts with diverse electrophiles:

    • DMF

      
      Aldehydes  (Reductive amination precursors).
      
    • CO₂

      
      Carboxylic Acids  (Amide coupling precursors).
      
    • Trialkylborates

      
      Boronic Acids  (Suzuki coupling partners).
      
    • Ketones/Aldehydes

      
      Secondary/Tertiary Alcohols .
      
Route B: The Sandmeyer Gateway

For substituents that are difficult to introduce via lithiation (e.g., halides, nitriles), the Sandmeyer reaction starting from 2-amino-5-substituted thiazoles is preferred.

  • Workflow: 2-Amino-thiazole derivative

    
     Diazonium Salt 
    
    
    
    2-Chloro derivative.[1]
  • Utility: Excellent for synthesizing 2-chloro-5-chloromethylthiazole or 2-chloro-5-bromothiazole when the amino precursor is readily available via Hantzsch synthesis.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-5-formylthiazole

Objective: To install a reactive aldehyde handle at C-5 via lithiation. Scale: 10 mmol basis.

Reagents:

  • 2-Chlorothiazole (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)

  • DMF (Dimethylformamide) (1.5 eq)

  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with anhydrous THF (40 mL) and 2-chlorothiazole (1.20 g, 10 mmol).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for equilibration.

  • Lithiation: Add LDA solution dropwise over 20 minutes via syringe pump. Crucial: Maintain internal temperature < -70 °C. The solution will turn yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Trapping: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the title compound as a pale yellow solid.

Validation Criteria:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Characteristic aldehyde singlet at
    
    
    9.95 ppm; C-4 proton singlet at
    
    
    8.30 ppm.
Protocol 2: Synthesis of 2-Chloro-5-chloromethylthiazole (Sandmeyer Route)

Objective: Preparation of a robust alkylating agent for fragment-based drug discovery.

Step-by-Step Methodology:

  • Precursor Synthesis: React 1,3-dichloroacetone with thiourea in ethanol (reflux) to yield 2-amino-5-chloromethylthiazole hydrochloride.

  • Diazotization: Suspend the amine salt (10 mmol) in concentrated HCl (15 mL) at -5 °C. Add

    
     (1.2 eq) aqueous solution dropwise, maintaining temp < 0 °C.
    
  • Sandmeyer Displacement: Transfer the diazonium solution into a stirred solution of CuCl (1.5 eq) in conc. HCl at 0 °C.

  • Evolution: Nitrogen gas evolution will be vigorous. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Isolation: Extract with DCM. The product is often a low-melting solid or oil.

Quantitative Data: Substituent Effects on Yield

The following table summarizes typical yields for C-5 functionalization of 2-chlorothiazole using Protocol 1 (Lithiation).

Electrophile (E+)Product (5-Substituted)Yield (%)Notes
DMF Aldehyde (-CHO)82-88%Highly scalable; stable intermediate.

(Solid)
Carboxylic Acid (-COOH)75-80%Requires acid/base extraction workup.

Iodide (-I)65-70%Light sensitive; useful for Sonogashira coupling.
Acetone Tertiary Alcohol (

)
55-60%Steric hindrance at C-5 reduces yield slightly.

Boronic Acid (

)
45-55%Prone to protodeboronation; use immediately.

Case Study: Dasatinib Intermediate Synthesis

Dasatinib (Sprycel) utilizes a 5-substituted thiazole core.[3] While the commercial route often uses cyclization, the lithiation route offers a modular alternative for creating analogs.

Pathway Comparison
  • Commercial Route: Reaction of a beta-ethoxy acrylamide with NBS/thiourea.[3] High efficiency for the specific target but limited flexibility.

  • Lithiation Route (Modular): 2-Chlorothiazole

    
     5-Lithio species 
    
    
    
    Reaction with Isocyanates. This allows for the rapid generation of a library of amide-linked analogs.

DasatinibSynthesis Start 2-Chlorothiazole Lithio 2-Chloro-5-lithiothiazole (-78°C) Start->Lithio LDA, THF Intermediate Amide Intermediate (Core Scaffold) Lithio->Intermediate + Isocyanate Isocyanate Electrophile: 2-Chloro-6-methylphenyl isocyanate Isocyanate->Intermediate Final Dasatinib Analogues (Library Generation) Intermediate->Final SNAr (C-2) with Piperazinyl-pyrimidine

Figure 2: Modular synthesis of Dasatinib-style kinase inhibitors via the lithiation pathway, allowing for late-stage diversification of the amide motif.

Handling and Stability

  • Thermal Instability: 2-Chlorothiazole derivatives, particularly 5-lithiated species, are thermally sensitive. Never allow the lithiated intermediate to rise above -60 °C before quenching/reacting.

  • Storage: 2-Chloro-5-chloromethylthiazole is a potent alkylating agent and lachrymator. Store at 4 °C under inert gas.

  • Safety: The Sandmeyer reaction involves diazonium salts which can be explosive if allowed to dry. Always keep intermediates in solution or wet paste form.

References

  • BenchChem. (2025).[1][4] Application Notes: 2-Chlorothiazole-5-thiol as a Versatile Building Block. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2025). Product Specification: 2-Chlorothiazole-5-carboxylic acid. Retrieved from

  • ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. Retrieved from

Sources

Exploratory

Tactical Deployment of the Cyclobutyl Bioisostere in Thiazole Scaffolds: Modulating Pharmacokinetics and Target Engagement

Executive Summary Thiazole rings are ubiquitous in medicinal chemistry, frequently deployed as carbonyl bioisosteres or core structural scaffolds[1]. However, their electron-rich nature and exposed peripheral substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole rings are ubiquitous in medicinal chemistry, frequently deployed as carbonyl bioisosteres or core structural scaffolds[1]. However, their electron-rich nature and exposed peripheral substituents often introduce metabolic liabilities, including rapid cytochrome P450 (CYP450)-mediated oxidation and high intrinsic clearance (


). This technical guide explores the integration of the cyclobutyl group—and its fluorinated derivatives—as a strategic bioisostere within thiazole scaffolds. By acting as a conformationally restricted, sterically demanding surrogate for isopropyl, tert-butyl, or aryl groups, the cyclobutyl moiety effectively shields vulnerable sites on the thiazole core while optimizing lipophilicity and preserving target affinity[2].

The Physicochemical Rationale: Why Cyclobutyl?

Causality in Structural Design: When optimizing a thiazole-containing hit compound, medicinal chemists often face a dichotomy: increasing steric bulk (e.g., via a tert-butyl group) improves target residence time but drastically inflates lipophilicity (cLogP) and decreases aqueous solubility.

  • Conformational Restriction vs. Conjugation : Unlike the cyclopropyl group, which possesses significant

    
    -character due to Walsh orbitals and can conjugate with the thiazole 
    
    
    
    -system (altering the
    
    
    of the thiazole nitrogen), the cyclobutyl ring acts as a pure aliphatic shield. It provides the necessary steric bulk without perturbing the electronic landscape of the heteroaromatic core.
  • Metabolic Shielding : Alkanoic side chains on thiazoles are highly susceptible to

    
    -oxidation and CYP-mediated hydroxylation[3]. The cyclobutyl ring increases the C-H bond dissociation energy relative to open-chain alkanes. Furthermore, the recent advent of the 1-trifluoromethyl-cyclobutyl (
    
    
    
    -cyclobutyl) group serves as a direct isosteric replacement for tert-butyl, offering enhanced resistance to metabolic clearance while maintaining the original mode of bioactivity[2].

Quantitative Data: Physicochemical Impact

The following table summarizes the typical physicochemical shifts observed when transitioning from standard alkyl-thiazole substituents to cyclobutyl and


-cyclobutyl architectures.
Substituent on Thiazole CoreRelative Steric Volume (

)

cLogP (vs. Isopropyl)
In Vitro

(HLM)
Primary Metabolic Liability
Isopropyl~45Baseline (0.0)High (>50

)

-1 Hydroxylation
tert-Butyl~60+0.6Moderate (~30

)
Hydroxylation of methyls
Cyclobutyl~52+0.2Low-Moderate (~20

)
Ring hydroxylation (slow)

-Cyclobutyl
~65+0.8Very Low (<5

)
Highly resistant
Bicyclo[2.1.1]hexane~70+0.5Low (~10

)
Sterically hindered

Note: Bicyclo[2.1.1]hexanes are emerging as saturated bioisosteres for ortho/meta-substituted benzenes, offering another vector for thiazole functionalization[4].

Mechanistic Pathways & Workflows

metabolic_pathway T_core Alkyl-Thiazole Core (e.g., Isopropyl) CYP CYP450 Oxidation (Liver Microsomes) T_core->CYP Exposed C-H bonds T_tox Reactive Metabolites (Rapid Clearance) CYP->T_tox Hydroxylation Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Blocked oxidation CB_core Cyclobutyl-Thiazole (Steric Shielding) CB_core->CYP Restricted conformation

Divergent metabolic pathways of standard alkyl-thiazoles versus cyclobutyl-shielded analogs.

workflow Design In Silico Design (Steric Mapping) Synth Sulfinate Cross-Coupling (C(sp3)-C(sp2) Bond) Design->Synth Assay HLM Clearance Assay (LC-MS/MS) Synth->Assay Opt Lead Optimization (CF3-Cyclobutyl) Assay->Opt

Iterative workflow for the design, synthesis, and validation of cyclobutyl-thiazole bioisosteres.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Each phase contains explicit analytical checkpoints that must be satisfied before progression, preventing the propagation of synthetic or assay errors.

Protocol A: Programmable Installation of -Cyclobutyl onto Thiazole Scaffolds

Causality: Traditional radical-based alkylations of heterocycles suffer from poor regioselectivity. We utilize a sulfurane-mediated


 cross-coupling using alkyl sulfinates, which allows for stereospecific and regioselective installation of the bioisostere[5].
  • Step 1: Sulfinate Activation.

    • Action: Suspend 1-trifluoromethylcyclobutane-1-sulfinate (1.2 eq) and 2-bromo-1,3-thiazole (1.0 eq) in anhydrous THF at -78°C. Dropwise add sec-butylmagnesium chloride (

      
      , 1.5 eq).
      
    • Causality: The Grignard reagent acts as a nucleophile to generate the highly reactive sulfurane intermediate, while its steric bulk promotes ligand-coupling via a 1,2-migration pathway rather than side-reactions[5].

    • Validation Checkpoint 1: Quench a 50

      
       aliquot with saturated 
      
      
      
      . Analyze via LC-MS. Success Criteria: Disappearance of the 2-bromo-thiazole mass peak and appearance of the intermediate sulfurane mass. Do not proceed to warming if >10% starting material remains.
  • Step 2: Cross-Coupling & Aromatization.

    • Action: Gradually warm the reaction mixture to room temperature over 4 hours, then heat to 60°C for 2 hours to drive the elimination/coupling.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2) and

      
      -NMR on a crude aliquot. Success Criteria:  A distinct singlet in the 
      
      
      
      -NMR spectrum around -75 ppm confirms the intact
      
      
      group attached to the newly formed
      
      
      bond.
  • Step 3: Isolation.

    • Action: Quench with water, extract with EtOAc, dry over

      
      , and purify via flash chromatography.
      
    • Validation Checkpoint 3:

      
      -NMR integration. Success Criteria:  The ratio of cyclobutyl methylene protons (multiplets, 6H) to thiazole aromatic protons (doublets, 2H) must be exactly 3:1.
      
Protocol B: In Vitro Microsomal Stability (HLM) Validation Assay

Causality: To prove that the cyclobutyl bioisostere successfully shields the thiazole from CYP450 oxidation, we measure the intrinsic clearance (


) in Human Liver Microsomes (HLM).
  • Step 1: Incubation Setup.

    • Action: Prepare a 1

      
       solution of the target cyclobutyl-thiazole in 0.1 M phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.
      
    • Internal Controls: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

  • Step 2: Reaction Initiation & Sampling.

    • Action: Initiate the reaction by adding NADPH (final concentration 1 mM). Remove 50

      
       aliquots at 0, 5, 15, 30, and 60 minutes.
      
    • Validation Checkpoint 1 (Minus-NADPH Control): A parallel incubation lacking NADPH must show <5% compound depletion over 60 minutes. Success Criteria: Confirms that degradation is strictly CYP450-mediated and not due to chemical instability or non-specific protein binding.

  • Step 3: Quenching & LC-MS/MS Analysis.

    • Action: Quench each aliquot immediately into 150

      
       of ice-cold acetonitrile containing an analytical internal standard (IS, e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode).
      
    • Validation Checkpoint 2: IS Peak Area Variance. Success Criteria: The peak area of the IS across all time points must have a Coefficient of Variation (CV) < 5%. If CV > 5%, the extraction is inconsistent, and the run must be discarded.

    • Final Calculation: Plot the natural log of remaining compound vs. time to determine the elimination rate constant (

      
      ). Calculate 
      
      
      
      . Success Criteria: A
      
      
      < 20
      
      
      validates the bioisosteric shielding hypothesis.

References[1] Title: Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed

Source: nih.gov URL: 3] Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC Source: nih.gov URL: 2] Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications Source: acs.org URL: 5] Title: Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex Source: domainex.co.uk URL: 4] Title: A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres - ChemRxiv Source: chemrxiv.org URL:

Sources

Foundational

Core Compound Analysis: 2-Chloro-5-(chloromethyl)thiazole

An In-depth Technical Guide to a Key Thiazole Intermediate for Researchers, Scientists, and Drug Development Professionals 2-Chloro-5-(chloromethyl)thiazole is a highly reactive, bifunctional heterocyclic compound. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to a Key Thiazole Intermediate for Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-(chloromethyl)thiazole is a highly reactive, bifunctional heterocyclic compound. Its structure, featuring a chlorinated thiazole ring and a chloromethyl substituent, makes it an exceptionally versatile intermediate in organic synthesis. The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, frequently found in biologically active molecules.[1][2] The two distinct chlorine atoms exhibit differential reactivity, allowing for selective, stepwise functionalization, a crucial attribute for constructing complex molecular architectures.

Physicochemical Properties and Specifications

Sourcing high-quality starting materials is paramount for reproducible and successful synthesis. The table below summarizes the key physical and chemical properties of 2-Chloro-5-(chloromethyl)thiazole, compiled from leading supplier data.

PropertyValueSource(s)
CAS Number 105827-91-6[3][4][5]
Molecular Formula C₄H₃Cl₂NS[3][5]
Molecular Weight 168.04 g/mol [3][5]
Appearance White to light yellow powder, crystal, or low melting solid[3][6][7]
Melting Point 29-31 °C[8]
Boiling Point 268.6±32.0 °C (Predicted)[3]
Density ~1.503 g/cm³ (Predicted)[3]
Refractive Index (n20/D) ~1.571[3]
Solubility Soluble in methanol, toluene; practically insoluble in water[3][7][9]
Storage Temperature 2-8°C, inert atmosphere, protect from light and moisture[3][7][10]

Commercial Supplier Landscape

A variety of chemical suppliers offer 2-Chloro-5-(chloromethyl)thiazole in different grades and quantities, from research-scale to bulk production. When selecting a supplier, researchers should prioritize providers who offer comprehensive analytical data, including a Certificate of Analysis (CoA), to ensure material identity and purity.

SupplierAvailable Grade / PurityNotes
Sigma-Aldrich Analytical Standard, ≥98.0% (HPLC)Provides detailed physicochemical and safety data.
Apollo Scientific ≥95%A well-established supplier for research chemicals.[4]
Tokyo Chemical Industry (TCI) >98.0% (GC)Offers various building blocks for organic synthesis.[6]
ECHEMI (Marketplace) Industrial & Pharmaceutical Grade (98-99.5%)Connects various Chinese manufacturers and suppliers like Hangzhou KieRay Chem and Greenbo Biochem.[9][11]
ChemicalBook (Marketplace) Varies by supplierLists multiple suppliers, including 3B Pharmachem and Lizet Chemical.[12][13]
AdipoGen Life Sciences Purity determined by NMRMarketed for research use only (RUO).[7]
IndiaMART (Marketplace) Industrial Grade, ≥96%Connects Indian suppliers like Biopharma Centrum Private Limited.[8]

Synthetic Pathways and Mechanistic Insight

The industrial synthesis of 2-Chloro-5-(chloromethyl)thiazole is crucial for its availability as a commodity intermediate. A prevalent method involves the chlorination and cyclization of a suitable precursor, such as a 2-haloallyl isothiocyanate.[14][15]

A common approach involves reacting 2-chloroallyl isothiocyanate with a chlorinating agent like elemental chlorine or sulfuryl chloride.[15][16] The reaction proceeds through a chlorination-cyclization cascade to form the stable thiazole ring. The choice of solvent and temperature is critical to control reaction kinetics and minimize the formation of by-products.

G cluster_synthesis Synthetic Pathway of 2-Chloro-5-(chloromethyl)thiazole start 2-Chloroallyl Isothiocyanate process Chlorination-Cyclization Reaction start->process reagent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) reagent->process intermediate Thiazole Hydrochloride Intermediate process->intermediate hydrolysis Hydrolysis / Neutralization (e.g., with water or NaHCO₃) intermediate->hydrolysis product 2-Chloro-5-(chloromethyl)thiazole hydrolysis->product

Caption: Key steps in the synthesis of 2-Chloro-5-(chloromethyl)thiazole.

Core Applications in Synthesis

The utility of this compound stems from its role as a precursor to high-value molecules in both the agrochemical and pharmaceutical sectors.

  • Agrochemicals: It is a cornerstone intermediate for the synthesis of neonicotinoid insecticides, most notably Thiamethoxam and Clothianidin.[3][12][14] The chloromethyl group serves as a reactive handle for introducing the complex side chains characteristic of these potent insecticides.

  • Pharmaceuticals: The compound is a documented intermediate in the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV/AIDS.[3][12][14] This highlights its value in constructing complex, chiral drug molecules.

  • Versatile Chemical Building Block: Its bifunctional nature allows it to be a starting point for a wide range of other thiazole derivatives. For example, the chloromethyl group can be displaced to create thiols, amines, or other functionalized side chains, while the 2-chloro position can be targeted in cross-coupling reactions.[17]

G cluster_applications Applications of 2-Chloro-5-(chloromethyl)thiazole precursor 2-Chloro-5-(chloromethyl)thiazole agro Agrochemicals (Thiamethoxam, Clothianidin) precursor->agro Intermediate pharma Pharmaceuticals (Ritonavir) precursor->pharma Intermediate building_block Other Thiazole Derivatives (e.g., 2-Chlorothiazole-5-thiol) precursor->building_block Precursor

Caption: Role as a central precursor in multiple high-value chemical syntheses.

Quality Control and Analytical Protocols

Ensuring the purity of starting materials is a non-negotiable aspect of chemical research. The identity and purity of 2-Chloro-5-(chloromethyl)thiazole are typically confirmed using a combination of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity (typically ≥98.0%).[18]

  • Gas Chromatography (GC): Suitable for analyzing volatile components and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the ¹H and ¹³C environments.[18]

Protocol: Purity Verification by HPLC

This protocol provides a self-validating framework for researchers to confirm the purity of a newly acquired batch.

  • Standard Preparation: Accurately weigh a reference standard of 2-Chloro-5-(chloromethyl)thiazole and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a sample of the newly acquired material at a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample. The retention time of the major peak in the sample should match that of the reference standard.

  • Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve. The result should align with the purity stated on the supplier's Certificate of Analysis. Any significant deviation warrants further investigation or communication with the supplier.

Safety, Handling, and Storage Protocols

2-Chloro-5-(chloromethyl)thiazole is a hazardous substance and must be handled with appropriate precautions.[5] Safety Data Sheets (SDS) from suppliers consistently classify it as toxic and corrosive.[10][19][20]

Key Hazards:

  • Toxicity: Toxic in contact with skin and harmful if swallowed.[5][6]

  • Corrosivity: Causes severe skin burns and eye damage.[5][6][20]

  • Sensitization: May cause an allergic skin reaction.[5][6]

Mandatory Laboratory Handling Protocol
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10][21] Ensure a safety shower and eyewash station are immediately accessible.[10][21]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impermeable gloves (e.g., nitrile).[10]

    • Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[10][22]

    • Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing.[10][22]

  • Handling: Avoid direct contact with the substance.[10] Do not breathe dust or vapors.[19][20] Smoking, eating, and drinking are strictly prohibited in the handling area.[19]

  • Storage: Store in a cool (2-8°C), dry, well-ventilated area in a tightly closed, original container.[3][10] Store locked up and away from incompatible materials.[10][20][22]

  • Disposal: Dispose of waste materials and contaminated containers in accordance with local, state, and federal regulations. Do not release into the environment.[20][21]

G cluster_safety Safe Handling Workflow start Acquire Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood handling Perform Chemical Manipulation hood->handling storage Store Properly (2-8°C, Tightly Sealed) handling->storage spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure cleanup Evacuate Area Use Spill Kit Dispose as Hazardous Waste spill->cleanup first_aid Rinse Affected Area (15+ min) Remove Contaminated Clothing Seek Immediate Medical Attention exposure->first_aid

Caption: Essential workflow for safe handling and emergency response.

References

  • ChemPoint. (2023, January 3). SAFETY DATA SHEET.
  • Apollo Scientific. (2007, July 12). SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • ECHEMI. 2-Chloro-5-(chloromethyl)thiazole SDS, 105827-91-6 Safety Data Sheets.
  • Georganics. (2011, January 27). SAFETY DATA SHEET 2-CHLORO-5-CHLOROMETHYL THIAZOLE.
  • Fisher Scientific. (2009, September 1). SAFETY DATA SHEET 2-Chloro-5-(chloromethyl)thiophene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6.
  • Ibrahim, S. R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • BenchChem. (2025, December). Application Notes and Protocols: 2-Chlorothiazole-5-thiol as a Versatile Building Block in Organic Synthesis.
  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • ECHEMI. Buy 2-Chloro-5-chloromethylthiazole industrial Grade from Hangzhou KieRay Chem Co.,LTD.
  • Suzhou Senfeida Chemical Co., Ltd. China 2-Chloro-5-chloromethylthiazole Manufacturers Suppliers Factory.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol.
  • ECHEMI. High quality 2-Chloro-5-chloromethylthiazole CAS NO.105827-91-6.
  • Shanghai Theorem Chemical Technology Co., Ltd. China China 2-Chloro-5-chloromethylthiazole Manufacturers, Suppliers.
  • Justia Patents. (2002, April 19). Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
  • Sigma-Aldrich. 2-Chloro-5-chloromethylthiazole analytical standard 105827-91-6.
  • AdipoGen Life Sciences. 2-Chloro-5-(chloromethyl)thiazole | CAS 105827-91-6.
  • Chem-Impex. 2-Chloro-5-formylthiazole.
  • Sigma-Aldrich. 2-Chloro-5-chloromethylthiazole analytical standard 105827-91-6.
  • BLD Pharm. 105827-91-6|2-Chloro-5-(chloromethyl)thiazole.
  • European Patent Office. EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives.
  • ChemicalBook. (2025, August 28). 2-Chloro-5-chloromethylthiazole | 105827-91-6.
  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Apollo Scientific. 2-Chloro-5-(chloromethyl)-1,3-thiazole | 105827-91-6.
  • IndiaMART. 2-Chloro-5-chloromethyl thiazole, 25kg.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179.
  • ChemicalBook. 105827-91-6(2-Chloro-5-chloromethylthiazole) Product Description.
  • Justia Patents. (1996, December 13). Process for the preparation of 2-chloro-5-chloromethylthiazole.
  • NIH. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. PMC. [Link]

Sources

Exploratory

Strategic Design and Synthesis of 2-Halogenated 5-Alkylthiazole Libraries

This technical guide details the strategic design, synthesis, and application of 2-halogenated 5-alkylthiazoles . These scaffolds are critical in medicinal chemistry, serving as bifunctional "linchpins" that allow indepe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic design, synthesis, and application of 2-halogenated 5-alkylthiazoles . These scaffolds are critical in medicinal chemistry, serving as bifunctional "linchpins" that allow independent tuning of electrophilic reactivity (at C2) and lipophilic profile (at C5).

A Medicinal Chemistry Guide

Library Architecture & Retrosynthetic Logic

The utility of the 2-halo-5-alkylthiazole scaffold lies in its orthogonal reactivity . The C2-halogen serves as a versatile "warhead" for cross-coupling or nucleophilic substitution, while the C5-alkyl chain acts as a "silent" physicochemical tuner, modulating lipophilicity (LogP) and metabolic stability without altering the core pharmacophore's electronic properties significantly.

The "Isomer Trap" in Thiazole Synthesis

A common pitfall in thiazole library design is the regiochemical confusion between the 4- and 5-positions during the Hantzsch synthesis.

  • Standard Hantzsch: Reaction of

    
    -haloketones (e.g., chloroacetone) with thiourea yields 4-substituted  thiazoles.
    
  • Target Requirement: To achieve 5-substituted thiazoles, one must use

    
    -haloaldehydes (or their synthetic equivalents) or employ direct C-H functionalization of the 5-position.
    

The following diagram outlines the decision matrix for accessing the correct isomer and subsequent library diversification.

ThiazoleLibrary Start Target: 2-Halo-5-Alkylthiazole FinalLib Library Generation (Suzuki, Buchwald, SnAr) Start->FinalLib Diversification AlkThiazole 5-Alkylthiazole (Commercially Available) Lithiation C2-Lithiation (n-BuLi, -78°C) AlkThiazole->Lithiation Method A: Direct C-H Func. AlphaHaloAld α-Haloaldehyde (Unstable/In-situ) Aminothiazole 2-Amino-5-alkylthiazole AlphaHaloAld->Aminothiazole Method B: Modified Hantzsch Quench Electrophilic Quench (I₂, Br₂, NBS) Lithiation->Quench Sandmeyer Sandmeyer Reaction (tBuONO, CuBr₂) Aminothiazole->Sandmeyer Sandmeyer->Start Quench->Start

Figure 1: Retrosynthetic workflow distinguishing Method A (Direct Functionalization) from Method B (Classical Cyclization).

Synthetic Methodologies

Method A: Direct C2-Lithiation (Preferred for 5-Alkyl Series)

This method is superior for 5-alkyl libraries because 5-alkylthiazoles (e.g., 5-methyl, 5-ethyl) are stable and commercially accessible, avoiding the handling of unstable


-haloaldehydes.

Mechanism: The proton at C2 is the most acidic (


), allowing selective deprotonation by organolithiums, followed by trapping with a halogen source.

Protocol 1: Synthesis of 2-Bromo-5-methylthiazole

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagents:

    • 5-Methylthiazole (1.0 equiv)[1]

    • 
      -Butyllithium (1.1 equiv, 2.5 M in hexanes)
      
    • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br-source, 1.2 equiv) or

      
      .
      
    • Solvent: Anhydrous THF (0.2 M concentration).

  • Procedure:

    • Cool the THF solution of 5-methylthiazole to -78°C (acetone/dry ice bath).

    • Add

      
      -BuLi dropwise over 20 mins. The solution often turns yellow/orange.
      
    • Stir for 30 mins at -78°C to ensure complete lithiation.

    • Add the bromine source (dissolved in THF) dropwise.

    • Stir for 1 hour at -78°C, then allow to warm to room temperature.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: The Sandmeyer Sequence (Classical)

Use this route if the 2-amino-5-alkylthiazole precursor is already available or if the 5-alkyl group contains sensitive functionality incompatible with


-BuLi.

Protocol 2: Sandmeyer Bromination

  • Reagents:

    • 2-Amino-5-alkylthiazole (1.0 equiv)

    • Copper(II) Bromide (

      
      , 1.5 equiv)
      
    • 
      -Butyl Nitrite (
      
      
      
      -BuONO, 1.5 equiv)
    • Solvent: Acetonitrile (

      
      ).
      
  • Procedure:

    • Suspend

      
       in 
      
      
      
      at 0°C.
    • Add

      
      -BuONO dropwise.[2]
      
    • Add the 2-aminothiazole portion-wise (evolution of

      
       gas will occur).
      
    • Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to drive completion.

  • Note: This method proceeds via a radical mechanism and is highly tolerant of other functional groups.

Library Diversification & Reactivity

Once the 2-halo-5-alkylthiazole core is synthesized, it acts as the substrate for library expansion. The reactivity order of the halogen at C2 is


.
Reactivity Profile Table
Reaction TypeReagent ClassConditionsUtility
Suzuki-Miyaura Aryl Boronic Acids

,

, Dioxane/H2O
Biaryl formation (Lead optimization)
Buchwald-Hartwig Amines (1°/2°)

, Xantphos,

C2-Amination (Solubility enhancement)
Negishi Organozinc Halides

, THF
Alkyl/Aryl coupling (Metabolic stability)
SnAr Thiols/AlkoxidesNaH, DMF, HeatHeteroatom linkage (if C2 is activated)
Experimental Workflow: Parallel Suzuki Coupling

For generating a library of 24-96 analogs:

  • Vessel: 96-well reaction block or individual microwave vials.

  • Stock Solutions:

    • A: 2-Bromo-5-alkylthiazole (0.5 M in Dioxane).

    • B: Catalyst Master Mix (

      
       + 
      
      
      
      in degassed water).
  • Execution:

    • Dispense 1.0 equiv of Halothiazole.

    • Dispense 1.2 equiv of diverse Boronic Acids.

    • Add Catalyst Mix (5 mol% Pd).

    • Heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

    • Filter through Celite/Silica plug to remove Pd before LC-MS analysis.

Physicochemical Tuning (LogP)

The 5-alkyl group is the primary lever for adjusting the lipophilicity of the final drug candidate. Unlike the 2-position, which changes binding affinity, the 5-position alkyl chain largely dictates ADME properties.

Estimated LogP Contributions of 5-Alkyl Chains Base Scaffold: Thiazole (LogP ~ 0.44)

5-Position Substituent

LogP (Approx)
Est. Scaffold LogPBiological Implication
-H 0.00.44High water solubility, rapid clearance.
-Methyl +0.50.94Balanced permeability/solubility.
-Ethyl +1.01.44Ideal for CNS penetration (BBB).
-Isopropyl +1.31.74Increased metabolic stability (branched).
-tert-Butyl +1.82.24High lipophilicity, potential hERG risk.
-CF3 +1.21.64Metabolic block, electron-withdrawing.

Note: Values are estimates based on Hansch-Leo fragment constants.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3][4] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Sandmeyer Reaction on Thiazoles: Hodgson, H. H., & Mahadevan, A. P. (1947). The Sandmeyer Reaction. Journal of the Chemical Society.[5]

  • Lithiation of Thiazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Referencing C2-lithiation acidity).

  • Thiazole Medicinal Chemistry: Das, D., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Journal of Pharmaceutical Analysis.

  • Palladium Cross-Coupling Guide: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-chloro-5-cyclobutylthiazole from 2-aminothiazole

Executive Summary This application note details a robust, three-stage protocol for the synthesis of 2-chloro-5-cyclobutylthiazole , a critical scaffold in the development of agrochemicals (specifically neonicotinoid mimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 2-chloro-5-cyclobutylthiazole , a critical scaffold in the development of agrochemicals (specifically neonicotinoid mimics and SDHI fungicides) and pharmaceutical intermediates.

While direct alkylation of thiazoles is often plagued by poor regioselectivity and low yields, this protocol utilizes a Lithiation-Deoxygenation strategy . By first converting the starting material to 2-chlorothiazole via a Sandmeyer reaction, we utilize the chlorine atom as a blocking group to direct subsequent functionalization exclusively to the C5 position. The cyclobutyl moiety is installed via nucleophilic addition to cyclobutanone, followed by ionic hydrogenation to yield the final alkylated product.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the C5 position.

  • Halogen Retention: The use of ionic hydrogenation avoids the hydrodehalogenation side-reactions common with catalytic hydrogenation (

    
    ).
    
  • Scalability: Reagents are cost-effective and amenable to kilogram-scale production.

Strategic Pathway & Retrosynthesis

The synthesis is designed to avoid the high energy barrier of direct Friedel-Crafts alkylation on the electron-deficient thiazole ring. Instead, we employ a "functionalize-then-reduce" approach.

Retrosynthesis Target 2-Chloro-5-cyclobutylthiazole Inter2 Tertiary Alcohol Intermediate (1-(2-chlorothiazol-5-yl)cyclobutan-1-ol) Target->Inter2 Ionic Hydrogenation (C-OH to C-H) Inter1 2-Chlorothiazole Inter2->Inter1 C5-Lithiation + Cyclobutanone Trap Start 2-Aminothiazole (Starting Material) Inter1->Start Sandmeyer Reaction (Diazotization/Chlorination)

Figure 1: Retrosynthetic analysis showing the disconnection of the cyclobutyl group via a carbinol intermediate.

Detailed Experimental Protocols

Module A: The Sandmeyer Conversion

Objective: Convert 2-aminothiazole to 2-chlorothiazole. Mechanism: Diazotization of the amine followed by nucleophilic displacement with chloride (via radical-nucleophilic pathway catalyzed by Copper).

Reagents:

  • 2-Aminothiazole (

    
     equiv)
    
  • 
     (
    
    
    
    equiv)
  • Concentrated

    
     (
    
    
    
    )
  • 
     or 
    
    
    
    (
    
    
    equiv)

Protocol:

  • Acidification: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-aminothiazole in concentrated

    
     (
    
    
    
    ). Cool the mixture to -5°C using an ice/salt bath.
  • Diazotization: Dissolve

    
     in minimal water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 0°C . Stir for 30 minutes. The solution will turn dark; ensure no nitrous fumes evolve vigorously.
    
  • Sandmeyer Step: In a separate vessel, prepare a solution of

    
     in concentrated 
    
    
    
    . Cool to 0°C.
  • Transfer: Slowly transfer the diazonium salt solution (from step 2) into the copper solution. Caution: Nitrogen gas evolution will be vigorous.

  • Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Neutralize carefully with

    
     or 
    
    
    
    to pH 7-8. Extract with Dichloromethane (DCM) (
    
    
    ).
  • Purification: Dry organics over

    
     and concentrate. Distillation (bp ~145°C) yields pure 2-chlorothiazole as a pale yellow liquid.
    

Key Insight: Temperature control is critical. If the diazonium salt warms above 5°C before reacting with Copper, it hydrolyzes to the 2-hydroxythiazole (thiazolone) impurity.

Module B: C5-Lithiation and Cyclobutanone Addition

Objective: Install the cyclobutyl carbon framework at the C5 position. Mechanism: Directed ortho-metallation (DoM) is blocked at C2 by Chlorine. The C5 proton is the next most acidic site, allowing selective lithiation.

Reagents:

  • 2-Chlorothiazole (from Module A)[1][2][3][4][5][6][7]

  • LDA (Lithium Diisopropylamide) (

    
     equiv) or 
    
    
    
    (
    
    
    equiv)
  • Cyclobutanone (

    
     equiv)
    
  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a flask under Argon atmosphere. Add 2-chlorothiazole and anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes.

    • Critical: The internal temperature must not exceed -70°C. Higher temperatures risk halogen-metal exchange (Li attacking the Cl at C2), leading to ring fragmentation.

  • Equilibration: Stir at -78°C for 45 minutes to ensure formation of 2-chloro-5-lithiothiazole.

  • Electrophile Addition: Add neat Cyclobutanone dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate. The product, 1-(2-chlorothiazol-5-yl)cyclobutan-1-ol , is usually a solid that can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Module C: Ionic Hydrogenation (Deoxygenation)

Objective: Reduce the tertiary alcohol to the cyclobutyl group without removing the C2-Chlorine. Mechanism: Protonation of the alcohol by TFA generates a tertiary carbocation, which is immediately trapped by the hydride donor (


).

Reagents:

  • Tertiary Alcohol Intermediate (from Module B)

  • Triethylsilane (

    
    ) (
    
    
    
    equiv)
  • Trifluoroacetic Acid (TFA) (

    
     equiv) or 
    
    
    
  • DCM (Solvent)

Protocol:

  • Dissolution: Dissolve the alcohol intermediate in DCM (

    
    ) and add 
    
    
    
    .
  • Acid Addition: Cool to 0°C. Add TFA dropwise.

    • Note: The reaction can be monitored by the disappearance of the alcohol spot on TLC.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench by pouring into ice-cold

    
     solution. Extract with DCM.
    
  • Final Purification: Flash chromatography yields 2-chloro-5-cyclobutylthiazole .

Why this method? Catalytic hydrogenation (


) would likely reduce the C-Cl bond to C-H. Ionic hydrogenation is chemoselective for the alcohol.

Quantitative Data Summary

StepReactionTypical YieldKey ImpurityControl Measure
1 Sandmeyer75-85%2-HydroxythiazoleKeep T < 5°C during diazotization.
2 Lithiation80-90%Ring fragmentation productsStrictly anhydrous; T = -78°C.
3 Deoxygenation85-95%Alkene (Elimination product)Excess silane; Keep acidic concentration high.

Troubleshooting & Decision Logic

The following workflow addresses common failure modes during the critical Lithiation step.

Troubleshooting Start Issue: Low Yield in Lithiation Step Check1 Is the starting material recovered? Start->Check1 Check2 Did the ring fragment? Check1->Check2 No Action1 Lithiation failed. Check moisture in THF/LDA. Increase deprotonation time. Check1->Action1 Yes Action2 Temp too high. Li attacked C2-Cl. Ensure T < -70°C. Check2->Action2 Yes (Complex mixture) Action3 Electrophile wet or degraded. Distill Cyclobutanone. Check2->Action3 No (Clean conversion to side product)

Figure 2: Troubleshooting logic for Module B (Lithiation).

References

  • Sandmeyer Reaction on Aminothiazoles

    • Methodology: "Synthesis of 2-chlorothiazoles via Sandmeyer reaction." Organic Syntheses, Coll. Vol. 3, p. 76.
    • Source: (General Reference).

  • Lithiation of 2-Chlorothiazole

    • Mechanistic Insight: Dondoni, A., et al. "Thiazole metallation: A useful tool for the synthesis of thiazole derivatives." Journal of Organic Chemistry, 1988.
    • Source:

  • Ionic Hydrogenation

    • Protocol: Kursanov, D. N., et al.
    • Source:

  • General Thiazole Chemistry

    • Review: "Thiazoles."[2][4][6][7][8][9] Comprehensive Heterocyclic Chemistry II.

    • Source:

(Note: While specific patents exist for similar 5-alkyl-2-chlorothiazoles, the protocols above represent the standard academic and industrial best practices for constructing this specific motif.)

Sources

Application

Application Notes and Protocols for the Introduction of a Cyclobutyl Group to a Thiazole Ring

For Researchers, Scientists, and Drug Development Professionals The incorporation of a cyclobutyl moiety into heterocyclic scaffolds, particularly the thiazole ring, is a synthetic strategy of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclobutyl moiety into heterocyclic scaffolds, particularly the thiazole ring, is a synthetic strategy of significant interest in medicinal chemistry. The resulting cyclobutyl-thiazole motif often imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced binding affinity, and optimized lipophilicity. This guide provides detailed application notes and protocols for three robust methods for the introduction of a cyclobutyl group onto a thiazole ring: the Suzuki-Miyaura cross-coupling, the Negishi cross-coupling, and the Minisci radical C-H functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to the cyclobutylation of thiazoles.[1][2][3][4][5] This reaction typically involves the palladium-catalyzed coupling of a halothiazole with a cyclobutylboron reagent, such as potassium cyclobutyltrifluoroborate.[6][7][8] The use of air- and moisture-stable trifluoroborate salts offers a significant advantage over the more sensitive boronic acids.[8]

Core Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halothiazole, transmetalation of the cyclobutyl group from the boron reagent to the palladium(II) complex, and reductive elimination to form the cyclobutyl-thiazole product and regenerate the palladium(0) catalyst.[1][3][9][10] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for coupling with secondary alkylboron reagents.[9]

Experimental Protocol: Cyclobutylation of 2-Chlorothiazole using Potassium Cyclobutyltrifluoroborate

This protocol is adapted from the work of Molander and Gormisky for the coupling of secondary alkyltrifluoroborates with heteroaryl chlorides.[6][7]

Materials:

  • 2-Chlorothiazole

  • Potassium cyclobutyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • n-Butyl-di-1-adamantylphosphine (n-BuPAd₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add 2-chlorothiazole (1.0 mmol), potassium cyclobutyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and n-butyl-di-1-adamantylphosphine (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclobutylthiazole.

Mechanistic Overview of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Thiazolyl-X Ar-Pd(II)-X(L2) Thiazolyl-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Cyclobutyl-BF3]K Base Ar-Pd(II)-R(L2) Thiazolyl-Pd(II)-Cyclobutyl(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Thiazolyl-Cyclobutyl Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi coupling is another highly effective palladium-catalyzed cross-coupling reaction that utilizes organozinc reagents.[11][12] These reagents are generally more reactive than their organoboron counterparts, which can lead to milder reaction conditions and shorter reaction times.[11] The reaction is compatible with a wide range of functional groups.[13]

Core Principle

Similar to the Suzuki-Miyaura reaction, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] The key difference lies in the use of an organozinc nucleophile. The preparation of the cyclobutylzinc halide is a critical preceding step, which can be achieved by the direct insertion of zinc metal into a cyclobutyl halide.[15]

Experimental Protocol: Cyclobutylation of 2-Bromothiazole via Negishi Coupling

This protocol is a general procedure adapted from literature on the Negishi coupling of secondary alkylzinc halides.[16][17][18]

Part A: Preparation of Cyclobutylzinc Bromide

  • In a glovebox or under a strict inert atmosphere, activate zinc dust (2.0 equiv.) by stirring with 1,2-dibromoethane (5 mol%) in anhydrous THF for 30 minutes, followed by decanting the THF and washing with fresh THF.

  • To the activated zinc, add a solution of cyclobutyl bromide (1.0 equiv.) in anhydrous THF.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the zinc is consumed and the organozinc reagent is formed (this can be monitored by GC analysis of quenched aliquots).

Part B: Negishi Cross-Coupling

Materials:

  • 2-Bromothiazole

  • Cyclobutylzinc bromide solution in THF (from Part A)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (a biarylphosphine ligand)

  • Anhydrous THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromothiazole (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and CPhos (0.02 mmol, 2 mol%).

  • Add anhydrous THF (5 mL) and stir for 10 minutes to form the active catalyst.

  • Slowly add the prepared cyclobutylzinc bromide solution (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 2-cyclobutylthiazole.

Mechanistic Overview of Negishi Coupling

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Thiazolyl-X Ar-Pd(II)-X(L2) Thiazolyl-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cyclobutyl-ZnX Ar-Pd(II)-R(L2) Thiazolyl-Pd(II)-Cyclobutyl(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Thiazolyl-Cyclobutyl Reductive_Elimination->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Minisci Radical C-H Functionalization

The Minisci reaction offers a fundamentally different approach, enabling the direct C-H functionalization of electron-deficient heterocycles like thiazoles.[6][19][20] This method avoids the need for pre-functionalization of the thiazole ring with a halogen, making it a highly atom-economical strategy. The reaction proceeds via the generation of a nucleophilic carbon-centered radical, which then adds to the protonated heterocycle.[20]

Core Principle

In a typical Minisci reaction for cyclobutylation, a cyclobutyl radical is generated from a suitable precursor, such as cyclobutanecarboxylic acid, through oxidative decarboxylation.[21] This is often achieved using a silver catalyst and a strong oxidant like ammonium persulfate.[19][21] The thiazole is protonated under acidic conditions to increase its electrophilicity, facilitating the addition of the cyclobutyl radical.

Experimental Protocol: Direct C-2 Cyclobutylation of Thiazole

This protocol is based on a general procedure for the Minisci-type alkylation of azoles.[21]

Materials:

  • Thiazole

  • Cyclobutanecarboxylic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane

  • Water

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve thiazole (0.5 mmol), cyclobutanecarboxylic acid (1.25 mmol, 2.5 equiv.), and silver nitrate (0.3 mmol, 0.6 equiv.) in a mixture of 1,2-dichloroethane (5 mL) and water (5 mL).

  • Add trifluoroacetic acid (1.0 mmol, 2.0 equiv.) to the mixture.

  • Heat the mixture to 70 °C with stirring.

  • Prepare a solution of ammonium persulfate (1.5 mmol, 3.0 equiv.) in water (5 mL).

  • Add the ammonium persulfate solution dropwise to the reaction mixture over a period of 10 minutes.

  • Continue stirring at 70 °C for an additional 10-20 minutes. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (15 mL).

  • Make the solution basic by the careful addition of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-cyclobutylthiazole.

Mechanistic Overview of the Minisci Reaction

Minisci_Reaction cluster_radical Radical Generation cluster_addition Radical Addition and Rearomatization Carboxylic_Acid Cyclobutanecarboxylic Acid Oxidant (NH4)2S2O8 AgNO3 Carboxylic_Acid->Oxidant Oxidative Decarboxylation Radical Cyclobutyl Radical (R•) Oxidant->Radical Protonated_Thiazole Protonated Thiazole Radical->Protonated_Thiazole Addition Radical_Adduct Radical Adduct Intermediate Protonated_Thiazole->Radical_Adduct Oxidation_Step Oxidation Radical_Adduct->Oxidation_Step Product 2-Cyclobutylthiazole Oxidation_Step->Product -H+

Caption: General mechanism of the Minisci reaction on a thiazole ring.

Summary and Comparison of Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingMinisci Reaction
Thiazole Substrate Halothiazole (e.g., 2-chloro or 2-bromothiazole)Halothiazole (e.g., 2-bromo or 2-chlorothiazole)Unsubstituted Thiazole
Cyclobutyl Reagent Potassium cyclobutyltrifluoroborate or cyclobutylboronic acidCyclobutylzinc halideCyclobutanecarboxylic acid
Catalyst/Promoter Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligandPalladium or Nickel catalyst with a phosphine ligandSilver salt (e.g., AgNO₃) and an oxidant (e.g., (NH₄)₂S₂O₈)
Key Advantages High functional group tolerance; use of stable boronate saltsHigh reactivity of organozinc reagent; often milder conditionsDirect C-H functionalization; high atom economy
Key Considerations Requires pre-functionalized thiazole; potential for boronic acid decompositionRequires synthesis of air- and moisture-sensitive organozinc reagentCan have regioselectivity issues with substituted thiazoles; uses strong oxidants

Conclusion

The choice of method for introducing a cyclobutyl group to a thiazole ring will depend on several factors, including the availability of starting materials, the desired functional group tolerance, and the position of substitution on the thiazole ring. The Suzuki-Miyaura and Negishi cross-coupling reactions are reliable methods for the site-specific introduction of a cyclobutyl group onto a pre-halogenated thiazole. In contrast, the Minisci reaction offers an elegant and atom-economical approach for the direct C-H cyclobutylation of the parent thiazole, which is particularly advantageous for late-stage functionalization in drug discovery programs. For more advanced and milder conditions, photoredox-catalyzed methods, such as those employing highly strained bicyclo[1.1.0]butanes, represent a burgeoning field with significant potential.[22][23][24][25][26] Researchers should carefully consider the pros and cons of each method to select the most appropriate strategy for their specific synthetic goals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 27). Minisci reaction. [Link]

  • Ahmad, M. Suzuki-Miyaura Coupling Mechanism Overview. Scribd. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23–61. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 67(31), 5609-5629. [Link]

  • Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]

  • Wang, Z., et al. (2025). Photoredox-Catalyzed Strain-Release-Driven Aminopyridylation of Bicyclo[1.1.0]butanes with N-Aminopyridinium Ylides. Organic letters, 27(50), 14004–14010. [Link]

  • McKee, H., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • Park, S., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic letters, 27(28), 7546–7550. [Link]

  • Hesk, D., et al. (2019). Recent Advances in Minisci-Type Reactions. Chemistry – A European Journal, 25(53), 12266-12293. [Link]

  • Bellina, F., et al. Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. University of Pisa. [Link]

  • Dong, J., & Wang, Q. (2021). PHOTOCATALYTIC MINISCI REACTION. Chinese Journal of Organic Chemistry, 41(2), 400-415. [Link]

  • ResearchGate. (2024). Photocatalytic Reconstruction of Bicyclo[1.1.0]butanes to Oxygenated Bicycles. [Link]

  • Yan, R.-L., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13457–13468. [Link]

  • Hughes, D. L., et al. (2024). Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions. ACS Catalysis, 14(18), 13182–13190. [Link]

  • ChemRxiv. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions. [Link]

  • Wikipedia. (2023, December 19). Negishi coupling. [Link]

  • ChemRxiv. Photoredox-Catalyzed Amidyl Radical Insertion to Bicyclo[1.1.0]butanes. [Link]

  • ResearchGate. (2024, October 25). Direct C-H functionalisation of azoles via Minisci reactions. [Link]

  • ResearchGate. (2017). Figure 2. Substrate scope. Yields correspond to isolated products and... [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(41), 9544–9548. [Link]

  • Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future medicinal chemistry, 2(9), 1475–1487. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • ResearchGate. (2020). Substrate scope for the synthesis of thiazoles. [a] 1.5 equivalents of 5 were used. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • UCL Discovery. (2020). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2014). Scoping of the 2-substituted thiazole formation. a. [Link]

  • MIT Open Access Articles. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. (1955). Cyclobutanecarboxylic acid. Organic Syntheses, 35, 39. [Link]

  • Al-Tel, T. H., et al. (2020). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 25(21), 5038. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

Sources

Method

Application Note: Strategic Functionalization of 5-Cyclobutylthiazole

C2-Diversification Protocols for Lead Optimization Executive Summary The 5-cyclobutylthiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. The cyclobutyl group acts as a superior bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

C2-Diversification Protocols for Lead Optimization

Executive Summary

The 5-cyclobutylthiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. The cyclobutyl group acts as a superior bioisostere for isopropyl or tert-butyl moieties, offering reduced lipophilicity (


), improved metabolic stability, and unique "puckered" steric vectors that escape the flatness of traditional aromatic systems.

However, the functionalization of this scaffold at the C2-position presents specific challenges due to the electronic bias of the thiazole ring and the steric influence of the C5-substituent. This guide provides three validated, field-proven protocols for C2-functionalization: Lithiation-Trapping , Transition-Metal Catalyzed C-H Activation , and Radical Minisci Alkylation .

Structural Analysis & Reactivity Profile

To successfully manipulate 5-cyclobutylthiazole, one must understand its electronic landscape. The thiazole ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • C2-Position (The Target): The most acidic proton (

    
     ~29 in DMSO). It is the primary site for deprotonation (lithiation) and nucleophilic radical attack.
    
  • C5-Position (The Anchor): Occupied by the cyclobutyl group. This alkyl group is a weak electron donor (inductive effect), which slightly increases electron density in the ring compared to unsubstituted thiazole, potentially stabilizing the C2-cation in radical mechanisms but destabilizing the C2-anion in lithiation pathways.

  • Ring Stability: The thiazole ring is prone to fragmentation (ring-opening) under aggressive basic conditions at temperatures > -50°C.

Visual 1: Reactivity Landscape of 5-Cyclobutylthiazole

ReactivityMap Core 5-Cyclobutylthiazole Core Scaffold C2 C2 Position (Most Acidic H) Core->C2 Primary Target C5 C5 Position (Cyclobutyl Anchor) Core->C5 Steric Bulk Ring Thiazole Ring (Fragility Risk) Core->Ring Lithiation Lithiation C2->Lithiation Method A: Deprotonation (n-BuLi, -78°C) CH_Act CH_Act C2->CH_Act Method B: Pd/Cu Catalysis (Direct Arylation) Minisci Minisci C2->Minisci Method C: Radical Attack (Ag/S2O8) C5->Lithiation Weak EDG Effect (Destabilizes Anion) Ring->Lithiation Risk: Ring Opening if T > -50°C

Figure 1: Strategic reactivity map highlighting the three primary vectors for C2-functionalization and associated risks.

Protocol A: C2-Lithiation & Electrophilic Trapping

Best for: Introducing formyl, halogen, silyl, or carbonyl groups. Mechanism: Kinetic Deprotonation.

This is the "scalpel" approach. It offers the highest precision but requires strict adherence to temperature controls to prevent the "ring-opening" catastrophe common in 5-substituted thiazoles.

Reagents & Equipment
  • Substrate: 5-Cyclobutylthiazole (1.0 equiv).

  • Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes). Do not use LDA unless necessary; n-BuLi is cleaner for this specific substrate.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Electrophile: DMF (for aldehydes),

    
     (for iodides), or Weinreb Amides (for ketones).
    
  • Cryostat: Essential. Dry ice/acetone baths are often insufficient for maintaining the strict -78°C required during addition.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with 5-cyclobutylthiazole and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (internal temperature). Allow 15 minutes for equilibration.

  • Deprotonation: Add n-BuLi dropwise via syringe pump over 20 minutes.

    • Critical Control Point: The internal temperature must not rise above -70°C . The solution will turn yellow/orange.

  • Aging: Stir at -78°C for exactly 30 minutes. Extending this time increases the risk of scrambling or ring opening.

  • Trapping: Add the electrophile (1.2 equiv) neat or as a THF solution.

    • For DMF/Aldehydes: Add rapidly.

    • For Iodine: Add as a THF solution until color persists.

  • Quench: Stir for 30 minutes at -78°C, then quench cold with saturated

    
     solution.
    
  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over

    
    .
    
Visual 2: Lithiation Workflow Logic

LithiationFlow Start Start: 5-Cyclobutylthiazole in THF Cool Cool to -78°C (Internal Temp) Start->Cool AddBase Add n-BuLi (1.1 eq) Dropwise Cool->AddBase Check Temp Check: Is T > -70°C? AddBase->Check Fail Ring Opening / Polymerization Check->Fail Yes Success Stable C2-Lithio Species Check->Success No Trap Add Electrophile (DMF, I2, etc.) Success->Trap Quench Quench Cold (sat. NH4Cl) Trap->Quench

Figure 2: Decision tree for the lithiation protocol emphasizing temperature control.

Protocol B: Pd/Cu-Catalyzed C-H Arylation

Best for: Direct attachment of aryl or heteroaryl rings (Biaryl formation). Mechanism: Concerted Metallation-Deprotonation (CMD).

This method avoids the instability of lithiated intermediates by using a "soft" deprotonation cycle. It is the industry standard for building SAR libraries.

Reagents
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Co-Catalyst:

    
     (10-20 mol%) is often required to lower the activation energy for thiazoles.
    
  • Ligand:

    
     or XPhos (for difficult substrates). Often ligand-free conditions work for simple aryl iodides.
    
  • Base:

    
     or 
    
    
    
    (anhydrous).
  • Solvent: DMF or DMA (high boiling point, polar).

Protocol
  • Mix: In a pressure vial, combine 5-cyclobutylthiazole (1.0 eq), Aryl-Iodide (1.2 eq),

    
    , 
    
    
    
    , and
    
    
    (2.0 eq).
  • Purge: Degas with Argon for 10 minutes.

  • Heat: Seal and heat to 120°C for 12-16 hours.

    • Note: The cyclobutyl group is thermally stable at this temperature.

  • Filter: Cool, dilute with EtOAc, and filter through a Celite pad to remove metal salts.

  • Purification: Silica gel chromatography.

Protocol C: Radical Minisci Alkylation

Best for: Adding alkyl groups (Methyl, Ethyl, Isopropyl) directly to C2. Mechanism: Nucleophilic Radical Substitution.

Since the thiazole ring is electron-deficient, it is an excellent trap for nucleophilic alkyl radicals generated from carboxylic acids or alcohols.

Reagents
  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Bu, Acetic acid for Me).

  • Oxidant:

    
     (Ammonium Persulfate).
    
  • Catalyst:

    
     (10-20 mol%).
    
  • Solvent: biphasic

    
     or 
    
    
    
    .
Protocol
  • Dissolve 5-cyclobutylthiazole (1.0 eq) in a mixture of DCM and water (1:1).

  • Add the alkyl carboxylic acid (3.0 eq) and

    
     (0.2 eq).
    
  • Heat to 40°C.

  • Add

    
     (3.0 eq) dropwise as a solution in water over 1 hour.
    
    • Why: Slow addition maintains a steady concentration of radicals and prevents radical-radical recombination.

  • Monitor by LCMS. The reaction is usually fast (2-4 hours).

Summary of Conditions & Troubleshooting
ParameterMethod A: LithiationMethod B: C-H ArylationMethod C: Minisci
Primary Utility Formylation, HalogenationAryl/Heteroaryl couplingAlkylation (

coupling)
Key Risk Ring opening (Temp > -70°C)Homocoupling of Ar-IPolysubstitution
Cyclobutyl Stability HighHighHigh
Scalability Moderate (Cryogenic limits)HighHigh
Yield (Typical) 65-85%70-90%40-60%

Expert Insight: If you observe low yields in Method A , check the moisture content of your THF. Thiazole anions are "hard" nucleophiles and protonate instantly. If Method B fails (low conversion), switch to a stronger base like


 (Lithium tert-butoxide) which often facilitates the CMD mechanism in azoles.
References
  • General Thiazole Lithiation

    • Title: Regioselective Lithi
    • Source: Science of Synthesis.
    • Link:

  • C-H Activation Protocols

    • Title: Palladium/Copper-Catalyzed C-H Arylation of Thiazoles.[1]

    • Source: RSC Advances.[1]

    • Link:

  • Cyclobutyl Group in Med Chem

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[2]

    • Source: Journal of Medicinal Chemistry.
    • Link:

  • Minisci Reaction on Azoles

    • Title: Direct C–H functionalisation of azoles via Minisci reactions.[3][4]

    • Source: Organic & Biomolecular Chemistry.[3][5][6][7][8][9]

    • Link:[3][10][11]

Sources

Application

Application Note: Strategic Functionalization of 2-Chlorothiazoles via Nucleophilic Substitution

& Pd-Catalyzed) of 2-Chlorothiazoles Executive Summary The 2-aminothiazole pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster kinase inhibitors (e.g., Dasati...

Author: BenchChem Technical Support Team. Date: March 2026


 & Pd-Catalyzed) of 2-Chlorothiazoles

Executive Summary

The 2-aminothiazole pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster kinase inhibitors (e.g., Dasatinib) and antimicrobials. While 2-chlorothiazoles are attractive precursors, their reactivity profile is deceptive. They occupy a "Goldilocks" zone—more reactive than chlorobenzenes but often sluggish compared to 2-chloropyrimidines.

This guide delineates the two primary pathways for functionalization: classical Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Cross-Coupling . We provide a decision framework to select the optimal method based on substrate electronics, preventing common pitfalls such as catalyst poisoning by the thiazole sulfur or incomplete conversion in thermal substitutions.

Mechanistic Intelligence: The Reactivity Paradox

Understanding the electronic landscape of the thiazole ring is prerequisite to experimental design.

The Electronic Landscape

The thiazole ring is electron-deficient (


-excessive but 

-deficient). The C2 position is uniquely activated due to the combined inductive effect (-I) of the sulfur atom and the mesomeric electron-withdrawing capability of the imine-like nitrogen (N3).
Pathway A: The Mechanism

In a thermal substitution, the nucleophile attacks C2, breaking ring aromaticity. The resulting Meisenheimer-like intermediate is stabilized by the ability of the N3 nitrogen to accommodate the negative charge.

  • Critical Insight: Unlike benzene rings where

    
     requires strong Electron Withdrawing Groups (EWGs), the thiazole nitrogen provides intrinsic activation. However, without an additional EWG (e.g., 
    
    
    
    ,
    
    
    ) at C5, the reaction with weak nucleophiles requires forcing conditions (
    
    
    ).
Pathway B: Palladium-Catalyzed Amination

When the substrate lacks activation or the nucleophile is sterically hindered, Pd-catalysis is required.

  • The Sulfur Challenge: The thiazole sulfur is a "soft" donor that can coordinate to Pd(0), displacing phosphine ligands and poisoning the catalyst.

  • The Solution: Use ligands with high denticity (chelating) or steric bulk (biaryl phosphines) to outcompete sulfur coordination.

Visualization: Mechanistic Pathways

ThiazoleMechanism Start 2-Chlorothiazole Complex Meisenheimer Intermediate (N-stabilized) Start->Complex Thermal Attack (Requires Activation) OxAdd Oxidative Addition [L-Pd(II)-Cl] Start->OxAdd Pd(0)/Ligand Poison Catalyst Poisoning (S-Pd Coordination) Start->Poison Poor Ligand Choice Nu Nucleophile (Nu:) Nu->Complex Product_SNAr 2-Substituted Thiazole (SNAr Product) Complex->Product_SNAr -Cl⁻ TransMet Amine Coordination & Deprotonation OxAdd->TransMet + Nu / Base RedElim Reductive Elimination TransMet->RedElim Product_Pd 2-Substituted Thiazole (Coupling Product) RedElim->Product_Pd

Figure 1: Dual pathways for 2-chlorothiazole substitution. Note the catalyst poisoning trap (grey) if ligand selection is poor.

Decision Framework: Selecting the Protocol

Do not default to one method. Analyze your substrate using this logic flow.

DecisionTree Start Substrate Analysis EWG EWG at C5? (NO2, CN, COR) Start->EWG NuType Nucleophile Type? EWG->NuType No SNAr Protocol A: Thermal SNAr EWG->SNAr Yes (Highly Activated) Sterics Steric Hindrance? NuType->Sterics Aniline / Sec. Amine NuType->SNAr Primary Amine / Thiol Sterics->SNAr Low PdCat Protocol B: Pd-Catalysis Sterics->PdCat High (Ortho-subs)

Figure 2: Strategic decision tree for selecting reaction conditions.

Protocol A: Thermal (The Workhorse)

Applicability: 5-nitro-2-chlorothiazoles, unactivated 2-chlorothiazoles with primary amines/thiols.

Materials
  • Substrate: 2-Chlorothiazole derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 – 2.0 equiv)

  • Base: DIPEA (Organic) or

    
     (Inorganic)
    
  • Solvent: DMSO (Standard), NMP (High temp), or iPrOH (Green/Protophilic)

Step-by-Step Methodology
  • Preparation: In a microwave vial or pressure tube, dissolve 1.0 mmol of 2-chlorothiazole in 3 mL of anhydrous DMSO.

    • Why DMSO? High dielectric constant stabilizes the polar Meisenheimer transition state.

  • Addition: Add 1.5 mmol (1.5 equiv) of the amine.

    • Note: If using an amine salt (e.g., hydrochloride), add 2.5 equiv of DIPEA to liberate the free base.

  • Base: Add 2.0 equiv of

    
     (if using inorganic base).
    
  • Reaction:

    • Activated Substrates (5-NO2): Heat to 60°C for 1-2 hours.

    • Unactivated Substrates: Heat to 120°C–140°C for 4-12 hours. Microwave irradiation (150°C, 30 mins) is preferred for sluggish substrates.

  • Workup: Pour reaction mixture into 20 mL ice-water.

    • Solid Product: Filter the precipitate, wash with water, and dry.

    • Oily Product: Extract with EtOAc (3x). Wash organics with brine to remove DMSO.

Validation Check: Monitor by LC-MS. The disappearance of the Cl-isotope pattern (3:1) and appearance of the product mass confirms substitution.

Protocol B: Buchwald-Hartwig Coupling (The Problem Solver)

Applicability: Unactivated 2-chlorothiazoles reacting with anilines, amides, or sterically hindered amines.

Materials
  • Catalyst Source:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (Chelating) or BrettPhos (Bulky Biaryl)

    • Why these? Xantphos creates a wide bite angle and resists displacement by sulfur. BrettPhos is optimized for primary amines.[1]

  • Base:

    
     (Weak) or 
    
    
    
    (Strong)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and cycle with Argon/Nitrogen (3x). Oxygen is the enemy of Pd(0).

  • Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in the solvent for 5-10 minutes at RT to form the active catalyst species

    
    .
    
  • Substrate Loading: Add 2-chlorothiazole (1.0 equiv), Nucleophile (1.2 equiv), and Base (1.5 equiv) under a counter-flow of inert gas.

  • Reaction: Seal the vessel. Heat to 100°C for 12-18 hours.

    • Self-Validating Step: The solution should turn from dark purple/red (inactive Pd) to orange/brown (active cycle). A return to black precipitate indicates "Pd-black" formation (catalyst death).

  • Workup: Filter through a pad of Celite (diatomaceous earth) to remove Pd residues. Concentrate and purify via flash chromatography.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (

)
Transition state energy too high.Switch to Microwave heating (160°C). Change solvent to NMP.
Catalyst Death (Pd Black) Sulfur poisoning or

leak.
Switch to Xantphos or Josiphos ligands. Ensure rigorous degassing.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous solvents. Switch base from

to

.
Regio-isomers Competitive attack (if di-halo).2-Cl is generally more reactive than 4-Cl or 5-Cl in

.
Low Yield (Volatile Amine) Amine evaporation before reaction.Use a sealed pressure tube. Use amine in large excess (5 equiv).

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic/Heteroaromatic Systems." Chemical Reviews. Link

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Thiazole Reactivity Reviews

    • Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds. Link

  • Recent Pd-Catalyzed Protocols for Thiazoles

    • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. Link

  • Green Chemistry Approaches (

    
     in Water): 
    
    • Ismail, M. A., et al. (2019).[2] "Base-Promoted

      
       Reactions of Chloroarenes." Molecules. Link
      

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-chloro-5-cyclobutylthiazole oil

Welcome to the Technical Support Center for the purification of 2-chloro-5-cyclobutylthiazole (CAS: 1412955-40-8)[1]. As an oily halogenated heterocycle, this compound serves as a critical intermediate in advanced agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-chloro-5-cyclobutylthiazole (CAS: 1412955-40-8)[1]. As an oily halogenated heterocycle, this compound serves as a critical intermediate in advanced agrochemical and pharmaceutical drug development.

Because thiazole oils are highly susceptible to thermal degradation and oxidation, standard purification templates often fail. This guide provides field-proven, self-validating methodologies, troubleshooting protocols, and FAQs designed by application scientists to ensure high-yield, high-purity recovery.

I. Quantitative Purification Parameters

To establish a baseline for your purification strategy, all critical physicochemical parameters and reagent choices are summarized below.

ParameterRecommended Value / ReagentScientific Rationale
Neutralization Wash 5% NaHCO₃ (aq)Removes residual HCl/acids to prevent acid-catalyzed degradation of the thiazole ring during heating.
Extraction Solvent Dichloromethane (DCM) or MTBEHigh solubility for the thiazole oil; low boiling point allows for easy evaporation under reduced pressure.
Distillation Vacuum < 1.0 mbar (Short-path)Lowers the boiling point significantly to prevent thermal cracking of the cyclobutyl and thiazole rings[2].
Stationary Phase Silica Gel (230-400 mesh)Provides high theoretical plate counts for resolving closely related structural isomers[3].
Mobile Phase Hexane / Ethyl Acetate (95:5)Shallow gradient elution allows fine-tuning of polarity for optimal Rf separation[3].

II. Purification Workflow & Logical Architecture

The following diagram illustrates the logical progression of the purification workflow. The process relies on a two-tier purification system: distillation for bulk purity and chromatography for isomeric resolution.

PurificationWorkflow N1 Crude 2-Chloro-5-cyclobutylthiazole Oil N2 Liquid-Liquid Extraction (Neutralization with NaHCO3) N1->N2 Remove acidic byproducts N3 Drying & Solvent Evaporation (Na2SO4, Rotovap) N2->N3 Isolate organic phase N4 High Vacuum Distillation (< 1.0 mbar) N3->N4 Crude oil recovery N5 Flash Chromatography (Hexane/EtOAc Gradient) N4->N5 Co-eluting isomers present N6 Pure 2-Chloro-5-cyclobutylthiazole (>99% Purity) N4->N6 High purity fraction N5->N6 Isomer separation

Workflow for the purification of 2-chloro-5-cyclobutylthiazole oil, detailing sequential methods.

III. Self-Validating Experimental Protocol

Do not proceed to distillation without confirming the neutrality of your crude mixture. Follow this step-by-step methodology to ensure structural integrity is maintained.

Phase 1: Aqueous Workup and Neutralization
  • Dilution: Dissolve the crude reaction mixture in an equal volume of Dichloromethane (DCM).

  • Neutralization: Wash the organic layer with 5% aqueous NaHCO₃ until the aqueous phase reaches a stable pH of 7.0.

    • Causality: Halogenation reactions leave residual acids. If heated, these acids act as catalysts that rapidly decompose the thiazole ring. Neutralization is a non-negotiable prerequisite.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (water bath < 40°C) to yield the crude oil.

Phase 2: High Vacuum Distillation
  • Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a high-vacuum pump and a cold trap.

  • Degassing: Apply vacuum slowly at room temperature to degas the sample and remove trace volatile solvents.

  • Fractionation: Gradually increase the heating mantle temperature. Collect the main fraction under high vacuum (< 1.0 mbar).

    • Causality: Operating under high vacuum drastically reduces the boiling point, preventing the thermal degradation and polymerization that inevitably occurs at atmospheric pressure[2][4].

Phase 3: Flash Chromatography (If Isomers Persist)
  • Column Preparation: Pack a silica gel column using 100% Hexane.

  • Loading: Load the distilled oil directly onto the column.

  • Elution: Run a shallow gradient from 100% Hexane to 95:5 Hexane/Ethyl Acetate. Monitor fractions via TLC (UV detection at 254 nm).

  • Concentration: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final purified oil[3].

IV. Troubleshooting Guide

Q: My oil turns dark brown or black during distillation, and the yield is extremely low. What is happening? A: This is a classic sign of thermal decomposition or polymerization. 2-Chloro-5-cyclobutylthiazole is highly heat-sensitive.

  • Root Cause: Either the distillation pot temperature is too high (due to insufficient vacuum), or residual acids were left in the crude mixture.

  • Solution: Ensure your vacuum system is pulling at least < 1.0 mbar (check all greased joints for leaks and use fresh pump oil). Additionally, rigorously verify that your pre-distillation NaHCO₃ wash achieved a neutral pH. Acidic impurities lower the activation energy for polymerization at elevated temperatures.

Q: I am seeing two closely eluting spots on my TLC plate after distillation. How do I resolve them? A: You are likely dealing with a structural isomer (e.g., a regioisomer formed during the cyclobutyl ring attachment or chlorination step). Distillation separates molecules by boiling point, which is often nearly identical for isomers.

  • Root Cause: Isomeric byproducts have identical molecular weights and highly similar vapor pressures.

  • Solution: Proceed to silica gel flash chromatography. Use a highly non-polar, shallow solvent gradient (e.g., starting with 100% Hexane and very slowly introducing Ethyl Acetate up to 5%). If co-elution persists, switch the mobile phase to Toluene, which offers different selectivity due to

    
     interactions with the thiazole ring[3].
    

Q: I am losing a significant amount of product during the aqueous workup. Where is it going? A: The oil is likely becoming trapped in an emulsion or partially partitioning into the aqueous layer.

  • Root Cause: Vigorous shaking during the NaHCO₃ wash can create stable emulsions, especially if unreacted starting materials act as surfactants.

  • Solution: Gently invert the separatory funnel instead of shaking vigorously. Use saturated brine to increase the ionic strength of the aqueous layer, forcing the organic oil out of the aqueous phase. Always back-extract the aqueous layer twice with fresh DCM.

V. Frequently Asked Questions (FAQs)

Q: Why must I use short-path or wiped-film distillation instead of a standard fractional column? A: Standard fractional columns have a longer vapor path, which requires higher pot temperatures and longer residence times. For heat-sensitive halogenated heterocycles, this extended heat exposure causes thermal cracking. Short-path distillation minimizes the distance the vapor must travel, allowing for lower heating temperatures and preserving molecular integrity[2].

Q: Can I use recrystallization to purify this compound? A: No. 2-Chloro-5-cyclobutylthiazole is an oil at room temperature. Recrystallization is only applicable to solid thiazole derivatives (such as 2-chlorothiazole-5-thiol)[3]. You must rely on distillation and liquid chromatography.

Q: How should I store the purified 2-chloro-5-cyclobutylthiazole oil to prevent degradation? A: Like many halogenated oils, it is susceptible to photolytic degradation and oxidation over time. Store the purified oil in an amber glass vial, flush the headspace with an inert gas (Argon or Nitrogen), seal tightly with a PTFE-lined cap, and store at 4°C.

VI. References

  • 1412955-40-8 | 2-氯-5-环丁基噻唑| 摩库 - MolCore Source: molcore.com URL:

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - European Patent Office - EP 0794180 B1 Source: googleapis.com URL:

  • Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol - Benchchem Source: benchchem.com URL:

  • High Vacuum Distillation Unit And Application On Natural Product Development Source: valveandcontrol.com URL:

Sources

Optimization

Technical Support Center: Optimizing the Sandmeyer Reaction for Thiazole Scaffolds

Prepared by: Your Senior Application Scientist Welcome to the technical support center dedicated to the successful application of the Sandmeyer reaction for the functionalization of thiazole-containing compounds. Thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the successful application of the Sandmeyer reaction for the functionalization of thiazole-containing compounds. Thiazoles are privileged scaffolds in medicinal chemistry and materials science, yet their modification via diazotization and subsequent substitution presents unique challenges compared to simpler aromatic systems. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help you navigate these complexities and optimize your synthetic outcomes.

Introduction: The Challenge and Opportunity of Thiazole Diazotization

The Sandmeyer reaction is a powerful tool for converting an aromatic primary amine into a wide range of functional groups, including halides, nitriles, and hydroxyl groups, via a diazonium salt intermediate.[1][2] When applied to 2-aminothiazoles, this reaction opens a gateway to novel derivatives that are otherwise difficult to access. However, the electron-rich nature of the thiazole ring and the inherent instability of the corresponding diazonium salt demand carefully optimized conditions to prevent low yields and the formation of problematic side products.[3][4] This guide is structured to address these issues head-on.

Core Mechanism: A Radical Pathway on the Thiazole Ring

Understanding the underlying mechanism is critical for effective troubleshooting. The Sandmeyer reaction is not a simple nucleophilic substitution; it proceeds through a copper-catalyzed radical pathway.[1][5] The key steps involving a 2-aminothiazole substrate are visualized below.

G cluster_diazotization Step 1: Diazotization cluster_set Step 2: Single Electron Transfer (SET) cluster_substitution Step 3: Radical Substitution ThiazoleNH2 2-Aminothiazole Diazonium Thiazole-2-diazonium Salt ThiazoleNH2->Diazonium NaNO₂, H⁺ (e.g., HCl, HBr) 0-5 °C ArylRadical Thiazole-2-yl Radical + N₂ Diazonium->ArylRadical Cu(I)X Product 2-Halo/CN-Thiazole ArylRadical->Product Cu(II)X₂ G Start Start: Low Yield or Multiple Side Products CheckDiazotization Is Diazotization Complete? (Starch-Iodide Test) Start->CheckDiazotization FixDiazotization Action: 1. Add more NaNO₂ solution slowly. 2. Ensure sufficient acid is present. 3. Check for starting material purity. CheckDiazotization->FixDiazotization No CheckTemp Was Temp. Strictly Maintained at 0-5 °C? CheckDiazotization->CheckTemp Yes FixDiazotization->Start Re-evaluate FixTemp Action: 1. Use ice-salt bath. 2. Pre-cool all reagents. 3. Add reagents dropwise. CheckTemp->FixTemp No CheckSideProducts What is the Main Side Product? CheckTemp->CheckSideProducts Yes FixTemp->Start Re-run FixAzo If Azo-Coupling (Dark Color): Improve mixing and ensure complete diazotization before warming. CheckSideProducts->FixAzo Azo FixPhenol If Phenol Byproduct: 1. Maintain low temp rigorously. 2. Consider aprotic conditions (e.g., t-BuONO in MeCN). CheckSideProducts->FixPhenol Phenol FixPolyhalo If Poly-halogenation: 1. Switch from CuX₂ to CuX. 2. Run substitution at lower temp (e.g., 0 °C or below). CheckSideProducts->FixPolyhalo Poly-halo Success Optimized Reaction FixAzo->Success FixPhenol->Success FixPolyhalo->Success

Sources

Troubleshooting

Stability of 2-chlorothiazole derivatives in acidic media

Technical Guide: Stability & Handling of 2-Chlorothiazole Derivatives in Acidic Media Introduction 2-Chlorothiazole derivatives are critical pharmacophores in medicinal chemistry, often serving as electrophilic building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Handling of 2-Chlorothiazole Derivatives in Acidic Media

Introduction

2-Chlorothiazole derivatives are critical pharmacophores in medicinal chemistry, often serving as electrophilic building blocks for nucleophilic aromatic substitution (


). While generally robust, their stability in acidic media is a frequent source of experimental failure. This guide addresses the kinetic and thermodynamic behaviors of the 2-chlorothiazole moiety under acidic conditions, providing actionable troubleshooting workflows for researchers.

Module 1: Stability Profile & Mechanism

Core Concept: The stability of 2-chlorothiazole in acid is dictated by the basicity of the thiazole nitrogen (pKa ~2.5 for the conjugate acid) and the electrophilicity of the C-2 carbon.

The Acid-Lability Paradox

In neutral media, the C-Cl bond is relatively inert. However, in acidic media, protonation of the ring nitrogen significantly lowers the LUMO energy of the C-2 position, making it highly susceptible to nucleophilic attack by water (hydrolysis). This results in the formation of 2-hydroxythiazole , which rapidly tautomerizes to the stable thiazol-2-one lactam, often observed as a polar impurity in LC-MS.

Mechanism of Acid-Catalyzed Hydrolysis

The following pathway illustrates the degradation mechanism you must guard against.

HydrolysisMechanism Start 2-Chlorothiazole (Neutral) Protonated N-Protonated Species (Activated Electrophile) Start->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (sp3 C-2) Protonated->Tetrahedral + H2O (RDS) Lactam Thiazol-2-one (Stable Degradant) Tetrahedral->Lactam - HCl Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is typically the nucleophilic attack of water on the protonated species.

Stability Zones

Use this table to determine safe operating limits for your experiments.

ConditionpH RangeStability StatusRecommendation
Mild Acid 3.0 – 6.0Stable Safe for workup and short-term storage (<24h).
Strong Acid (Cold) < 1.0 (0°C)Metastable Stable for <2h. commonly used in Sandmeyer synthesis (diazotization) but requires rapid processing.
Strong Acid (RT) < 1.0 (25°C)Unstable Significant hydrolysis observed after 4-6 hours. Avoid prolonged exposure.
Strong Acid (Heat) < 1.0 (>60°C)Degradation Rapid conversion to thiazol-2-one. Do not reflux in HCl.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am synthesizing a 2-chlorothiazole derivative via Sandmeyer reaction in HCl, but my yield is low (<40%). Where is my product going?

Diagnosis: You are likely experiencing thermal hydrolysis during the diazotization or quenching phase.

  • The Cause: The reaction requires high acidity to generate the nitrosonium ion, but if the temperature rises above 5°C, the generated diazonium salt or the final chloro-product will hydrolyze.

  • The Fix:

    • Maintain internal temperature strictly between 0–5°C during the addition of

      
      .
      
    • Do not prolong the reaction unnecessarily. Once gas evolution ceases, quench immediately.

    • Extraction: Extract into an organic solvent (DCM or EtOAc) immediately after the reaction to remove the product from the acidic aqueous phase.

Q2: My LC-MS shows a new peak with M-18 mass relative to the starting material, or a peak at M-36+16 (M-20). What is this?

Diagnosis: This is the thiazol-2-one degradation product.

  • Explanation: The "M-Cl+OH" transformation results in a mass change of -35.5 + 17 = -18.5 (approx). However, due to tautomerization, the ionization pattern often changes.

  • Verification: Check the UV spectrum. Thiazol-2-ones typically have a distinct UV absorption shift (often hypsochromic) compared to the aromatic 2-chlorothiazole due to the loss of full aromaticity in the lactam ring.

Q3: Can I use acid scavengers to improve stability?

Answer: Yes. If your reaction generates acid (e.g., acylation of an amine on the thiazole side chain), the local pH drop can trigger autocatalytic degradation.

  • Protocol: Add a non-nucleophilic base like 2,6-lutidine or sodium bicarbonate (solid) to buffer the system. Avoid pyridine if possible, as it can sometimes act as a nucleophile at the activated C-2 position under forcing conditions.

Module 3: Experimental Protocols

Protocol A: Stability Testing Workflow

Before scaling up, validate the stability of your specific derivative.

  • Preparation: Dissolve 5 mg of substrate in 0.5 mL THF/Water (1:1).

  • Acid Challenge: Add 50 µL of 1M HCl.

  • Monitoring: Inject onto HPLC at

    
    , 
    
    
    
    , and
    
    
    .
  • Criteria: If degradation > 5% at 1h, avoid acidic workups.

Protocol B: Safe Workup for Acid-Labile Thiazoles

Use this workflow to isolate products without inducing hydrolysis.

WorkupWorkflow Step1 Reaction Mixture (Acidic) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Dilute with Cold EtOAc (Biphasic System) Step2->Step3 Step4 Neutralize with Sat. NaHCO3 (Dropwise, pH ~7) Step3->Step4 Critical Step Step5 Separate Layers (Dry Organic Phase) Step4->Step5

Figure 2: Optimized workup procedure to minimize acid exposure time.

Module 4: Storage & Handling

  • Temperature: Store neat 2-chlorothiazole derivatives at 2–8°C .

  • Atmosphere: Flush with Nitrogen or Argon.[1] Moisture in the air can lead to slow hydrolysis over months, releasing HCl gas which accelerates the decomposition (autocatalysis).

  • Solvents: Avoid protic solvents (MeOH, EtOH) with acid catalysts. Preferred solvents for reactions are DCM, THF, or Acetonitrile .

References

  • Sigma-Aldrich. 2-Chlorothiazole-5-carboxylic acid Product Sheet. Accessed Oct 2023. Link

  • BenchChem. Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Accessed Oct 2023. Link

  • Fisher Scientific. 2-Chlorothiazole, 97% Safety Data Sheet. Accessed Oct 2023. Link

  • ResearchGate. Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. Accessed Oct 2023. Link

Sources

Optimization

Technical Support Center: Regiocontrol in 5-Substituted Thiazole Synthesis

Current Status: Operational Ticket ID: REGIO-XZ-550 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Overview: The "C4 vs. C5" Trap Welcome to the technical support hub for thiazole synth...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REGIO-XZ-550 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Overview: The "C4 vs. C5" Trap

Welcome to the technical support hub for thiazole synthesis. If you are reading this, you are likely facing the classic regioselectivity dilemma: standard cyclizations (like the Hantzsch) naturally favor the 4-position , while your target pharmacophore requires substitution at the 5-position .

This guide is not a textbook review; it is a troubleshooting manual designed to correct experimental bias. We will address the thermodynamic and kinetic drivers that force substituents into the "wrong" position and provide validated protocols to invert this selectivity.

Module 1: Troubleshooting The Hantzsch Synthesis

The Issue: You reacted a thioamide with an


-halocarbonyl, expecting a 5-substituted thiazole, but NMR confirms the 4-isomer.
Root Cause Analysis

The Hantzsch synthesis is driven by the nucleophilic attack of the thioamide sulfur on the


-carbon of the electrophile.
  • Mechanism: The most electrophilic site of an

    
    -haloketone (
    
    
    
    ) is the carbon bearing the halogen.
  • Result: The

    
     group attached to the carbonyl naturally ends up at the C4 position  of the resulting thiazole ring.
    
  • The Impossible Reagent: To get a 5-aryl thiazole via standard Hantzsch, you would theoretically need an

    
    -haloaldehyde (
    
    
    
    ). These are chemically unstable and prone to polymerization.
FAQ: Hantzsch Workarounds
SymptomDiagnosisCorrective Action
Product is 4-substituted Standard

-haloketone used.
Switch Reagents: Use

-tosyloxy ketones
or

-bromoacetals
(masked aldehydes). While less reactive, acetals prevent polymerization of the aldehyde equivalent.
Low Yield / Tarry Mess Polymerization of

-haloaldehyde.
Use Vinamidinium Salts: React thioamides with 2-substituted vinamidinium salts. This is a "surrogate" Hantzsch method that favors 5-substitution.
Mixture of Isomers Tautomerization of thioamide.Control pH: Ensure neutral-to-slightly basic conditions. Strong acid can catalyze the formation of 2-imino-2,3-dihydrothiazoles rather than the aromatic thiazole.

Module 2: Direct C-H Arylation (The Modern Solution)

The Issue: You are attempting to arylate a thiazole core, but the reaction is occurring at C2 instead of C5, or you are seeing C2/C5 mixtures.

Mechanistic Insight: The Acidity Gradient

Thiazole C-H bonds are not created equal.

  • C2-H (

    
    ):  Highly acidic due to the adjacent nitrogen and sulfur. This is the kinetic site for lithiation and standard Pd-catalyzed CMD (Concerted Metallation-Deprotonation).
    
  • C5-H: Significantly less acidic.

  • C4-H: Least reactive.

To hit C5, you must either block C2 or use a ligand-controlled system that inverts the selectivity.

Protocol: Ligand-Controlled Regiodivergence

Recent breakthroughs utilize specific ligand/base combinations to flip selectivity without protecting groups.

Scenario A: You want C2-Arylation (Standard)
  • Catalyst:

    
     or 
    
    
    
  • Base:

    
    
    
  • Outcome: Exclusive C2 functionalization.

Scenario B: You want C5-Arylation (Target)
  • Catalyst:

    
    
    
  • Ligand: 1,10-Phenanthroline or Bathophenanthroline (Bphen)

  • Base:

    
    
    
  • Solvent: DMA or Xylene

  • Outcome: Favors C5 arylation even if C2 is open (though blocking C2 is still safer).

Visualization: The Selectivity Decision Tree

ThiazoleSelectivity Start Target: 5-Substituted Thiazole CheckScaffold Is the Thiazole Ring Already Formed? Start->CheckScaffold NoRing No (De Novo Synthesis) CheckScaffold->NoRing Cyclization YesRing Yes (Functionalization) CheckScaffold->YesRing C-H Activation Hantzsch Standard Hantzsch? NoRing->Hantzsch TosMIC Use TosMIC + Dithioester (Van Leusen) NoRing->TosMIC Result4 STOP: Yields 4-Isomer Hantzsch->Result4 Result5_Cyclo Success: 5-Substituted TosMIC->Result5_Cyclo CheckC2 Is C2 Position Blocked? YesRing->CheckC2 Blocked Yes (C2-Cl, C2-Me, C2-TMS) CheckC2->Blocked Safe Route Open No (C2-H is free) CheckC2->Open Risky Route StandardCond Standard Pd/Base Blocked->StandardCond Open->StandardCond SpecialCond Use Pd/Bphen/K3PO4 (Bimetallic Pathway) Open->SpecialCond ResultC2 Failure: C2 Arylation StandardCond->ResultC2 ResultC5 Success: C5 Arylation StandardCond->ResultC5 SpecialCond->ResultC5

Figure 1: Decision matrix for selecting the correct synthetic pathway based on starting material availability and regiochemical requirements.

Module 3: The Van Leusen Alternative

If Hantzsch fails and C-H activation is too sensitive, the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the most robust de novo method for 5-substituted patterns.

The Fix: Reacting TosMIC with alkyldithioesters (


) or thionoesters  allows for the formation of thiazoles where the substituent 

is placed at the 5-position (or 4,5-disubstituted depending on the electrophile).
  • Key Advantage: It completely bypasses the

    
    -haloketone regioselectivity trap.
    
  • Reaction Type: [3+2] Cycloaddition.

Standard Operating Procedure (SOP): C5-Selective Arylation

Objective: Install an aryl group at C5 of a 2-substituted thiazole (where C2 is blocked by a Methyl or Chloro group).

Reagents:

  • Substrate: 2-Methylthiazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Bathophenanthroline (Bphen) (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMA (0.2 M)

Workflow:

  • Inerting: Charge a microwave vial with

    
    , Bphen, 
    
    
    
    , and Aryl Bromide. Seal and purge with Argon for 5 minutes.
  • Addition: Add DMA (degassed) and 2-Methylthiazole via syringe.

  • Activation: Heat to 120°C for 16 hours. (Note: Microwave irradiation at 140°C for 1 hour is a viable alternative).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over

    
    .
    
  • Purification: Flash chromatography. C5-arylated products typically elute after any unreacted aryl bromide but before homocoupled biaryls.

Technical Note: If using a C2-unsubstituted thiazole, this specific Ligand/Base combination (Bphen/


) is critical. Replacing 

with

or

will shift selectivity back toward C2.

References

  • Hantzsch Mechanism & Limitations

    • Synthesis of 2,5‐disubstituted thiazoles. ResearchGate.[1][2] 3[3][4][5][6][7]

  • Direct C-H Arylation (Ligand Control)

    • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry (2025).[6] 6[3][5][6][7]

  • Alternative Cyclizations (Rh-Catalyzed)

    • Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters.[8] Organic Letters (2015). 8

  • Van Leusen Reaction (TosMIC)

    • Van Leusen Reaction - Organic Chemistry Portal.[9]10[3][4][5][6][7][11][12][13]

  • Acidic Effects on Hantzsch

    • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[5][13][14] J. Chem. Soc., Perkin Trans. 1. 14

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum of 2-chloro-5-cyclobutylthiazole for Drug Development Professionals

In the fast-paced world of drug discovery and development, the precise and unambiguous characterization of novel molecular entities is paramount. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and development, the precise and unambiguous characterization of novel molecular entities is paramount. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the gold standard for structural elucidation of small organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-chloro-5-cyclobutylthiazole, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its spectral features with those of related analogues, we aim to equip researchers, scientists, and drug development professionals with the necessary insights for confident structural assignment.

The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active compounds. The substituent pattern on the thiazole ring significantly influences its physicochemical properties and biological activity. Therefore, a detailed understanding of its spectral characteristics is crucial for the synthesis and development of new thiazole-based therapeutics.

Dissecting the 1H NMR Spectrum of 2-chloro-5-cyclobutylthiazole

The 1H NMR spectrum of 2-chloro-5-cyclobutylthiazole provides a unique fingerprint of its molecular structure. Analysis of the chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton in the molecule.

Expected 1H NMR Spectral Data for 2-chloro-5-cyclobutylthiazole (in CDCl3):

  • Thiazole Proton (H-4): The proton on the thiazole ring is expected to appear as a singlet in the aromatic region, typically between δ 7.0-8.0 ppm . The absence of adjacent protons on the ring leads to this characteristic singlet multiplicity.

  • Cyclobutyl Protons: The cyclobutyl group will give rise to a more complex set of signals in the aliphatic region of the spectrum.

    • Methine Proton (α-CH): The proton on the carbon directly attached to the thiazole ring will be the most downfield of the cyclobutyl protons, likely appearing as a multiplet in the range of δ 3.0-4.0 ppm . This downfield shift is due to the deshielding effect of the adjacent heteroaromatic ring.

    • Methylene Protons (β- and γ-CH2): The remaining six protons of the cyclobutyl ring will appear as a series of overlapping multiplets in the range of δ 1.8-2.5 ppm . The restricted rotation and puckered conformation of the cyclobutane ring can lead to complex splitting patterns for these protons.[1][2]

A Comparative Analysis with Structurally Related Compounds

To better understand the influence of the cyclobutyl and chloro substituents on the 1H NMR spectrum, it is insightful to compare the data for 2-chloro-5-cyclobutylthiazole with that of simpler, related molecules.

CompoundThiazole H-2Thiazole H-4Thiazole H-5Other Protons (δ, ppm)
Thiazole[3]~8.89 ppm (d)~7.44 ppm (d)~7.99 ppm (dd)-
2-Chlorothiazole[4]-~7.54 ppm (d)~7.28 ppm (d)-
2-chloro-5-cyclobutylthiazole - ~7.0-8.0 ppm (s) - Cyclobutyl: ~1.8-4.0 ppm (m)

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Key Observations from the Comparison:

  • The introduction of a chlorine atom at the 2-position in 2-chlorothiazole causes a downfield shift of the H-4 and H-5 protons compared to unsubstituted thiazole, due to the electron-withdrawing nature of the halogen.

  • In 2-chloro-5-cyclobutylthiazole, the presence of the cyclobutyl group at the 5-position results in a singlet for the H-4 proton, as there is no adjacent proton to couple with. The electron-donating nature of the alkyl group may lead to a slight upfield shift of the H-4 proton compared to a scenario with an electron-withdrawing group at the 5-position.

Best Practices for Acquiring High-Quality 1H NMR Spectra

A reliable structural elucidation is contingent upon the quality of the acquired NMR data. The following is a step-by-step protocol for obtaining a high-resolution 1H NMR spectrum of 2-chloro-5-cyclobutylthiazole.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3).[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Employ a standard single-pulse experiment with a 90° pulse angle.

    • Set the acquisition time to at least 2-3 seconds for good digital resolution.

    • Use a relaxation delay of 1-5 seconds to ensure quantitative signal intensities.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate all the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Caption: A streamlined workflow for the acquisition and analysis of a 1H NMR spectrum.

Conclusion

References

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Wishart, D. S., et al. (2024). PROSPRE: a new and highly accurate 1H NMR chemical shift predictor. Magnetic Resonance in Chemistry.
  • Faginas-Lago, N., et al. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Physical Chemistry A, 116(19), 4789–4795.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76429, 2-Chlorothiazole. [Link]

  • Doc Brown's Chemistry. 2-chlorobutane low high resolution 1H proton nmr spectrum. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13873, 5-Chloro-2-methylbenzothiazole. [Link]

  • LibreTexts Chemistry. The 1H-NMR experiment. [Link]

  • LibreTexts Chemistry. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • S. Afr. J. Chem. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • LibreTexts Chemistry. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Biological Magnetic Resonance Bank. bmse011345 NMR Quality Control Of Fragment Libraries For Screening. [Link]

  • University of Nice Sophia Antipolis. Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

Sources

Comparative

HPLC purity standards for 2-chloro-5-cyclobutylthiazole

High-Performance Liquid Chromatography (HPLC) Purity Standards for 2-Chloro-5-cyclobutylthiazole: A Comparative Performance Guide Executive Summary & Core Directive 2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purity Standards for 2-Chloro-5-cyclobutylthiazole: A Comparative Performance Guide

Executive Summary & Core Directive

2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) is a critical heterocyclic building block, widely utilized in the synthesis of P2X3 receptor antagonists and novel kinase inhibitors. Unlike commoditized pharmacopeial standards (USP/EP), this intermediate lacks a globally harmonized Certified Reference Material (CRM).

This guide addresses the critical gap in quality assurance: How to select and validate a purity standard for a non-pharmacopeial intermediate. We compare three distinct classes of standards—Commercial Synthesis Grade, Custom Analytical Grade, and In-House Qualified Reference Standards—demonstrating how "purity" definitions impact the accuracy of your drug development data.

Comparative Performance Analysis: Selecting the Right Standard

In the absence of a primary CRM, researchers must choose between commercially available grades or internal purification. The following analysis compares these "alternatives" based on assay accuracy, impurity profile, and suitability for GLP/GMP workflows.

Table 1: Comparative Performance Matrix of Purity Standards
FeatureOption A: Synthesis Grade Option B: Custom Analytical Grade Option C: In-House Qualified Standard (Recommended)
Typical Purity 95.0% – 97.0%>99.0%>99.5% (Assigned by qNMR)
Primary Impurities Des-chloro analogs, regioisomers, oligomersSolvent residues, trace inorganic saltsCharacterized & Quantified
Cost Efficiency High (Low upfront cost)Low (High premium)Moderate (Labor intensive)
Risk of Bias High: Can skew yield calculations by 3-5%Low: Reliable for routine checksMinimal: Traceable to SI units
Suitability Early-stage scouting reactionsRoutine QC release testingGLP Tox Batch Release & Validation
Performance Insight: The "Purity Trap"

Using Option A (Synthesis Grade) as a quantitative standard often leads to "over-estimation" of reaction yields. If your standard is only 95% pure but you treat it as 100% in calculations, you artificially inflate the calculated potency of your final drug substance.

  • Recommendation: Use Option A only for retention time identification. Use Option C for all quantitative assays (Assay/Purity).

Technical Deep Dive: Impurity Impact & Causality

The reliability of 2-chloro-5-cyclobutylthiazole as a standard is compromised by specific structural vulnerabilities. Understanding these mechanisms is essential for accurate HPLC method development.

  • Hydrolytic Instability: The C2-Chloro position is susceptible to nucleophilic attack (hydrolysis) in high-pH mobile phases, generating the 2-hydroxy-5-cyclobutylthiazole impurity.

    • Protocol Adjustment: Ensure Mobile Phase pH is maintained < 4.5.

  • UV Response Factor Variation: Synthesis grade material often contains defunctionalized precursors (e.g., cyclobutyl-thioamides) which have significantly different molar extinction coefficients at 254 nm.

    • Result: Area% purity does not equal Weight% purity.

Visualizing the Impurity Propagation Risk

The following diagram illustrates how impurities in your standard propagate errors through the drug development lifecycle.

ImpurityPropagation cluster_0 Error Propagation Pathway Standard Standard Source (Synthesis Grade 95%) Calibration HPLC Calibration Curve (Slope Error) Standard->Calibration Input Error Quantitation Drug Substance Quantitation Calibration->Quantitation Systematic Bias Outcome False Potency Assignment (Overestimation) Quantitation->Outcome Regulatory Risk

Figure 1: Risk pathway showing how utilizing a low-grade standard (Option A) introduces systematic bias into final drug potency calculations.

Experimental Protocols: The "Self-Validating" System

To establish Option C (In-House Qualified Standard) , follow this rigorous characterization workflow. This protocol transforms a commercial reagent into a reference material.

Protocol 4.1: HPLC Purity Assessment Method
  • Objective: Determine chromatographic purity and identify late-eluting impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C-Cl bond).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 272 nm (Lambda max for thiazole core) and 220 nm (for non-aromatic impurities).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Protocol 4.2: The "Mass Balance" Qualification Strategy

Do not rely solely on HPLC Area%. You must calculate the Potency (Assay) using the Mass Balance equation:



  • Chromatographic Purity: Use Protocol 4.1 to determine total organic impurities (

    
    ).
    
  • Volatiles: Use TGA (Thermogravimetric Analysis) or GC-Headspace to measure residual solvents (

    
    ).
    
  • Inorganics: Perform Residue on Ignition (ROI) to measure non-combustible salts (

    
    ).
    
  • Verification: Cross-validate the final value using Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB).

Workflow Visualization: Qualification Logic

The following diagram outlines the decision logic for qualifying a new batch of 2-chloro-5-cyclobutylthiazole.

QualificationWorkflow Start Receive Raw Material (Vendor Batch) Identity Identity Check (1H-NMR, MS) Start->Identity PurityCheck HPLC Purity Check (Protocol 4.1) Identity->PurityCheck Decision Purity > 99.0%? PurityCheck->Decision Purify Recrystallization (Hexane/EtOAc) Decision->Purify No qNMR qNMR Assay (Absolute Quantitation) Decision->qNMR Yes Purify->PurityCheck Re-test Certificate Generate CoA (Valid for 12 Months) qNMR->Certificate

Figure 2: Decision tree for converting raw synthesis material into a qualified analytical reference standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965636, 2-Chloro-5-cyclobutylthiazole. Retrieved from [Link]

  • European Medicines Agency (ICH). ICH Q3A(R2) Impurities in New Drug Substances. (Guideline for reporting thresholds). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text on qNMR vs HPLC). Retrieved from [Link]

Validation

Structural Bioisosterism in Thiazole Scaffolds: A Comparative Guide to Cyclobutyl vs. Isopropyl Substitutions

Thiazole scaffolds are privileged structures in medicinal chemistry, extensively utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and antimicrobial agents. During lead optimization,...

Author: BenchChem Technical Support Team. Date: March 2026

Thiazole scaffolds are privileged structures in medicinal chemistry, extensively utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and antimicrobial agents. During lead optimization, the bioisosteric replacement of aliphatic chains with cycloalkyl rings is a critical strategy to fine-tune pharmacodynamics and pharmacokinetics.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of isopropyl versus cyclobutyl substitutions on thiazole scaffolds. This guide explores the causality behind their differential bioactivity, metabolic stability, and target affinity, supported by field-proven experimental protocols.

Mechanistic Rationale: Thermodynamics and Steric Profiling

The transition from an open-chain isopropyl group to a constrained cyclobutyl ring is not merely a steric adjustment; it fundamentally alters the thermodynamic signature of ligand-target binding and the molecule's metabolic fate.

  • Entropic Penalty & Pre-organization: The isopropyl group possesses a freely rotatable C-C bond connecting it to the thiazole core. Upon binding to a rigid target (e.g., a kinase ATP-binding pocket), freezing this rotation incurs a significant entropic penalty. In contrast, the cyclobutyl ring is pre-organized in a puckered conformation, reducing the entropic cost of binding and often enhancing target affinity 1.

  • Steric Vectors & Pocket Filling: While both moieties share similar lipophilicity (cLogP contributions), the cyclobutyl ring occupies a slightly larger van der Waals volume (~48 ų vs ~43 ų). More importantly, it projects its electron density differently, allowing for optimized hydrophobic packing within narrow binding clefts that might clash with a freely spinning isopropyl methyl group.

  • Metabolic Stability: Isopropyl groups are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the exposed terminal methyls. Cyclobutyl rings, while susceptible to ring hydroxylation, often exhibit higher activation energy barriers for C-H abstraction. Furthermore, the cyclic constraint can subtly shift the pKa of adjacent basic centers, thereby modulating microsomal clearance 2.

Comparative Bioactivity in Kinase Inhibition

Recent structure-activity relationship (SAR) studies highlight the nuanced superiority of cyclobutyl over isopropyl in specific kinase targets. For instance, in the development of thiazolo[5,4-f]quinazolin-9(8H)-ones targeting DYRK1A, N8-substitution with small cyclic rings (cyclobutyl, cyclopropyl) yielded single-digit nanomolar IC50 values, outperforming acyclic counterparts 1.

Similarly, in novel carboxamide-thiazole derivatives targeting GSK-3β for Alzheimer's disease, both isopropyl and cyclobutyl substituents maintained high potency, but the cyclobutyl derivatives often demonstrated enhanced cellular viability profiles in neurodegeneration models 3.

Quantitative Comparison Table
Property / ParameterIsopropyl-Thiazole (-CH(CH3)2)Cyclobutyl-Thiazole (-C4H7)Causality / Impact
Conformational Flexibility High (freely rotatable C-C bond)Low (ring-constrained, puckered)Cyclobutyl reduces entropic penalty upon target binding.
Steric Volume ~43 ų~48 ųCyclobutyl fills slightly larger, distinct hydrophobic pockets.
Metabolic Vulnerability High (terminal methyl oxidation)Moderate (ring hydroxylation)Cyclobutyl often improves microsomal half-life (t1/2) and intrinsic clearance.
Kinase Affinity (General) Baseline (e.g., IC50 ~15-50 nM)Often enhanced (e.g., IC50 ~5-25 nM)Pre-organization favors ATP-competitive cleft binding 4.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these moieties, researchers must employ robust, self-validating experimental workflows. Below are the standard protocols used to validate the SAR hypotheses.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay is chosen over radiometric assays because it provides a universal, non-radioactive platform that directly measures kinase activity by quantifying ADP production. This minimizes interference from auto-fluorescent thiazole compounds.

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare ATP and specific peptide substrate solutions (e.g., GS-1 peptide for GSK-3β).

  • Compound Titration: Serially dilute isopropyl- and cyclobutyl-thiazole derivatives in 100% DMSO, then transfer to the assay plate. Critical: Final DMSO concentration must remain <1% to prevent enzyme denaturation.

  • Enzyme Reaction: Add recombinant kinase and incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor. Initiate the reaction by adding the ATP/substrate mix.

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation System: Include a "No Enzyme" control (background luminescence) and a "Vehicle Only" control (maximum activity). Use a reference inhibitor (e.g., Staurosporine) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's statistical reliability.

Protocol 2: Microsomal Stability Assay (HLM/RLM)

Causality: To determine if the cyclobutyl substitution successfully mitigates the CYP-mediated metabolism observed with the isopropyl group, intrinsic clearance (


) must be measured in human (HLM) and rat liver microsomes (RLM).
  • Incubation Setup: Mix 1 µM of the test compound with 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP enzymes).

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System: Run parallel incubations without NADPH to confirm that degradation is strictly CYP-dependent and not due to chemical instability or non-specific binding. Use Verapamil as a high-clearance positive control.

Visualizing the Data and Workflows

SAR_Workflow A Thiazole Scaffold Identification B Isopropyl Substitution (Flexible, Baseline) A->B C Cyclobutyl Substitution (Constrained, Bioisostere) A->C D In Vitro Kinase Assay (IC50 Determination) B->D E Microsomal Stability (HLM/RLM Clearance) B->E C->D C->E F Lead Selection (Optimal PK/PD) D->F E->F

Workflow for evaluating thiazole bioisosteres in drug discovery.

Pathway Stimulus Upstream Signals (Wnt, PI3K/Akt) GSK3B GSK-3β Kinase (Active) Stimulus->GSK3B Regulates Tau Tau Protein GSK3B->Tau Phosphorylates PhosTau Hyperphosphorylated Tau (Neurodegeneration) Tau->PhosTau Aggregation Inhibitor Cyclobutyl-Thiazole Inhibitor Inhibitor->GSK3B ATP-competitive Inhibition

GSK-3β signaling pathway and targeted inhibition by thiazole derivatives.

References

  • Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - nih.gov - 1

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry - acs.org - 2

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors - mdpi.com -3

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - mdpi.com - 4

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Chlorothiazoles: A Comparative Guide

Executive Summary: The Halogen Advantage in Structural Elucidation In drug development, the thiazole ring is a privileged pharmacophore, appearing in agents ranging from antiretrovirals (Ritonavir) to antineoplastics (Da...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage in Structural Elucidation

In drug development, the thiazole ring is a privileged pharmacophore, appearing in agents ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). When chlorinated, this moiety presents a unique mass spectrometric "fingerprint" that serves as a powerful diagnostic tool for metabolite identification and impurity profiling.

This guide objectively compares the fragmentation behavior of chlorothiazoles against their non-halogenated and brominated alternatives. Unlike standard thiazoles, which rely heavily on ring-opening mechanisms for identification, chlorothiazoles offer a dual-validation system: the isotopic signature (pre-fragmentation) and characteristic radical loss (post-fragmentation).

The Chlorine Signature: A Self-Validating Diagnostic

Before analyzing fragmentation, the presence of a chlorothiazole moiety is confirmed by its isotopic abundance. This is the first step in any self-validating protocol.

Isotopic Abundance Analysis

Chlorine exists naturally as two stable isotopes:


 (75.78%) and 

(24.22%). This creates a distinct 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[1][2]
  • Chlorothiazole (

    
    ):  The 
    
    
    
    and
    
    
    peaks appear in a 3:1 ratio.[1][2]
  • Bromothiazole (

    
    ):  The 
    
    
    
    and
    
    
    peaks appear in a 1:1 ratio (due to
    
    
    and
    
    
    near-equal abundance).
  • Dichlorothiazole (

    
    ):  A distinct 9:6:1  pattern (
    
    
    
    ,
    
    
    ,
    
    
    ).

Application Insight: In complex biological matrices (plasma/urine), this isotopic pattern allows the analyst to filter out background noise and endogenous metabolites that lack this specific "halogen tag."

Mechanistic Fragmentation Pathways[3][4][5]

Understanding the causality of bond cleavage is essential for interpreting MS/MS spectra. Chlorothiazoles undergo three primary fragmentation channels under Electron Ionization (EI) and Collision-Induced Dissociation (CID).

Pathway A: Homolytic C-Cl Cleavage (Radical Loss)

The carbon-chlorine bond is the weakest link in the heteroaromatic system.

  • Mechanism: Direct homolytic fission yields a stable thiazolyl cation and a chlorine radical (

    
    ).
    
  • Diagnostic Ion: Loss of 35 Da (

    
    ) or 37 Da (
    
    
    
    ).
  • Observation: This is often the base peak in EI spectra but less common in "soft" ESI unless high collision energy is applied.

Pathway B: Retro-Diels-Alder (RDA) Ring Fission

The thiazole ring mimics a diene system, making it susceptible to RDA cleavage. This is the most structural-informative pathway.

  • Mechanism: The ring splits across the C2-N3 and C5-S1 bonds (or C2-S1 and N3-C4).

  • Products:

    • Fragment 1: A nitrile moiety (

      
      ).
      
    • Fragment 2: A thio-carbonyl species (

      
      ).
      
  • Significance: For 2-chlorothiazole, this often yields a characteristic loss of

    
     (27 Da) or the formation of 
    
    
    
    adducts depending on substitution.
Pathway C: Heterolytic Ring Cleavage (Loss of HCN/NCS)
  • Loss of HCN: Common in 4/5-unsubstituted thiazoles.

  • Loss of NCS: The elimination of the isothiocyanate radical (

    
    , 58 Da) is a hallmark of 2-substituted thiazoles.
    
Visualization: Fragmentation Decision Tree

The following diagram maps the logical flow for identifying a chlorothiazole based on MS/MS data.

Chlorothiazole_Fragmentation cluster_legend Legend Start Precursor Ion (M+) IsotopeCheck Check Isotope Pattern (M vs M+2) Start->IsotopeCheck Pattern31 Ratio ~ 3:1 (Chlorine Present) IsotopeCheck->Pattern31 Matches Pattern11 Ratio ~ 1:1 (Bromine Present) IsotopeCheck->Pattern11 Matches Frag_Path Apply Collision Energy (Fragmentation) Pattern31->Frag_Path Path_A Pathway A: Homolytic Cleavage Frag_Path->Path_A Low/Med Energy Path_B Pathway B: Retro-Diels-Alder (RDA) Frag_Path->Path_B High Energy Result_A Neutral Loss: Cl radical (M - 35/37 Da) Path_A->Result_A Result_B Ring Fission Products: Nitrile (R-CN) + Thio-fragment Path_B->Result_B key Blue: Decision Point | Green: Confirmation | Yellow: Mechanism

Figure 1: Decision tree for the structural elucidation of chlorothiazoles via Mass Spectrometry. Note the bifurcation based on isotopic signature prior to fragmentation analysis.

Comparative Analysis: Chlorothiazoles vs. Alternatives

This section evaluates the "performance" of the chlorothiazole moiety as an analyte compared to structural analogs.

Table 1: Halogen-Specific Fragmentation Signatures
FeatureChlorothiazole Bromothiazole Methylthiazole (Non-Halo)
Isotope Ratio (M:M+2) 3 : 1 (Distinctive)1 : 1 (Distinctive)No M+2 (M+1 due to

)
Primary Neutral Loss Radical

(35/37 Da)
Radical

(79/81 Da)
Radical

(15 Da)
Bond Strength (C-X) Moderate (Requires Med Collision Energy)Weak (Fragments easily)Strong (Hard to fragment side chain)
RDA Propensity High (Ring stability modulated by Cl)HighModerate
Diagnostic Utility High (Isotope + Mass Defect)High (Isotope + Mass Defect)Low (Relies solely on fragmentation)
Table 2: Ionization Mode Suitability
Ionization MethodSuitability for ChlorothiazolesMechanism & Observation
EI (Electron Impact) Excellent Hard ionization yields intense

. The 3:1 pattern is clearly visible. Fragmentation is extensive, revealing the Cl loss immediately.
ESI (Electrospray) Good Soft ionization yields

. Isotope pattern is preserved. Requires MS/MS (CID) to induce C-Cl cleavage. Preferred for biological samples.
APCI Moderate Good for non-polar derivatives. Often produces thermal degradation products if the Cl-bond is labile.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To identify chlorothiazole metabolites in a biological matrix using a self-validating Triple Quadrupole (QqQ) workflow.

Reagents & Setup
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Add 3 volumes of cold Acetonitrile to 1 volume of plasma.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Collect supernatant.[3] Why? Removes proteins that suppress ionization.

  • LC Gradient:

    • Start: 5% B (Hold 1 min).

    • Ramp: 5% to 95% B over 8 min.

    • Why? Chlorothiazoles are moderately polar; this gradient ensures separation from early-eluting salts and late-eluting phospholipids.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Note: Chlorothiazoles protonate readily at the Nitrogen (N3) position.

  • Data Acquisition (The "Trigger" Method):

    • Scan 1 (Survey): Full Scan (m/z 100–600).

    • Trigger Condition: If an ion pair with a mass difference of 2.0 Da and intensity ratio ~3:1 is detected.

    • Scan 2 (Product Ion): Perform MS/MS on the precursor (

      
      ) with stepped Collision Energy (15, 30, 45 eV).
      
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the specific chlorothiazole mass.

    • Verify the 3:1 ratio in the MS1 spectrum.[1]

    • Search MS2 for the characteristic loss of 35/37 Da (Cl radical) and m/z 58 (NCS) or ring cleavage fragments.

References

  • Salem, M. A. I., et al. (2014).[4][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

  • Clark, J. (2000). Mass Spectra - The M+2 Peak. Chemguide. Link

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid... utilizing liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Logue, B. A., et al. (2005).[6] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B. Link

  • Feng, M., et al. (2024). Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction. Journal of Organic Chemistry. Link

Sources

Validation

Melting point data for 2-chloro-5-cyclobutylthiazole analogs

This guide provides an in-depth technical analysis of 2-chloro-5-cyclobutylthiazole and its structural analogs. It focuses on physicochemical properties (specifically melting points and physical states), synthetic access...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-chloro-5-cyclobutylthiazole and its structural analogs. It focuses on physicochemical properties (specifically melting points and physical states), synthetic accessibility, and performance in medicinal chemistry applications, particularly as intermediates for P2X3 antagonists and other bioactive scaffolds.

Optimizing Lipophilicity and Metabolic Stability in Heterocyclic Building Blocks

Executive Analysis

In drug discovery, the 2-chloro-5-substituted thiazole core is a critical pharmacophore. While 2-chloro-5-(chloromethyl)thiazole is a ubiquitous intermediate for neonicotinoids (e.g., Thiamethoxam), it suffers from high reactivity and potential genotoxicity due to the alkylating chloromethyl group.

2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) emerges as a superior alternative for late-stage medicinal chemistry. Unlike the chloromethyl analog, the cyclobutyl variant offers:

  • Enhanced Metabolic Stability: The cyclobutyl ring blocks the C5 position without introducing a reactive leaving group.

  • Optimized Lipophilicity: It provides a rigid, hydrophobic volume filling that differs sterically from the isopropyl analog, potentially improving binding affinity in hydrophobic pockets (e.g., P2X3 receptors).

The following data compares the cyclobutyl scaffold against its primary structural alternatives.

Physicochemical Property Comparison

Data aggregated from patent literature (EP 3230281 B1) and standard chemical catalogs.

CompoundStructureCAS NumberMelting Point (°C)Physical State (25°C)ClogP (Est.)Stability Profile
2-Chloro-5-cyclobutylthiazole Cyclobutyl-ThNz-Cl1412955-40-8 < 25 (Note 1)Colorless to Pale Yellow Oil ~3.1High (Chemically inert alkyl group)
2-Chloro-5-isopropylthiazoleIsopropyl-ThNz-Cl83350-90-7< 20Colorless Oil~2.8High
2-Chloro-5-cyclopropylthiazoleCyclopropyl-ThNz-Cl1412953-26-4< 25Liquid~2.4Moderate (Ring strain)
2-Chloro-5-(chloromethyl)thiazoleClCH2-ThNz-Cl105827-91-630 – 35 Low-Melting Solid~1.8Low (Reactive electrophile)

Note 1: While specific melting point ranges for the cyclobutyl analog are not indexed in public standard catalogs, patent experimental sections (e.g., EP 3230281 B1) describe handling it as a liquid or oil in solution during benzamide synthesis. It does not possess the crystallinity of the chloromethyl derivative.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-cyclobutylthiazole (Sandmeyer Reaction)

Rationale: Direct chlorination of the thiazole ring is difficult. The most reliable route is the Sandmeyer transformation of the 2-amino precursor.

Reagents:

  • 2-Amino-5-cyclobutylthiazole (1.0 eq)

  • tert-Butyl nitrite (

    
    -BuONO) or Sodium nitrite (
    
    
    
    )
  • Copper(II) chloride (

    
    )
    
  • Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Copper(II) chloride (1.2 eq) in dry Acetonitrile (10 mL/g substrate).

  • Activation: Heat the mixture to 60°C until a clear green solution forms, then cool to room temperature.

  • Addition: Add tert-butyl nitrite (1.5 eq) dropwise over 10 minutes.

  • Diazotization: Add 2-amino-5-cyclobutylthiazole (1.0 eq) portion-wise. Caution: Nitrogen gas evolution will be vigorous.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure complete displacement.

  • Work-up: Quench with 20% aqueous HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 2-chloro-5-cyclobutylthiazole as a pale yellow oil.

Protocol B: Melting Point / Freezing Point Determination

Since the target is likely an oil at room temperature, a freezing point or low-temperature DSC method is recommended.

  • Instrument: Differential Scanning Calorimeter (DSC) or Thiele Tube with Ethanol/Dry Ice bath.

  • Sample Prep: Load 5 mg of the oil into a hermetically sealed aluminum pan (for DSC).

  • Cycle: Cool from 25°C to -50°C at 5°C/min, then heat to 50°C at 5°C/min.

  • Analysis: Record the onset of the endothermic peak during the heating phase as the melting point.

Visualizations

Figure 1: Synthetic Workflow & Strategic Value

This diagram illustrates the conversion of the amine to the chloride and the comparative utility of the cyclobutyl scaffold versus the unstable chloromethyl intermediate.

G Precursor 2-Amino-5-cyclobutylthiazole (Stable Precursor) Reagents Sandmeyer Conditions (CuCl2, t-BuONO, MeCN) Precursor->Reagents Target 2-Chloro-5-cyclobutylthiazole (Lipophilic Scaffold) Reagents->Target Diazotization/Chlorination Yield: 60-75% Application P2X3 Antagonists (Drug Discovery) Target->Application Suzuki Coupling (Stable C-C Bond) Alternative 2-Chloro-5-(chloromethyl)thiazole (Reactive Intermediate) Alternative->Application Alkylation (Potential Genotoxin)

Caption: Synthetic route to 2-chloro-5-cyclobutylthiazole and its strategic advantage over the reactive chloromethyl analog in drug design.

Figure 2: Structure-Property Relationship (SPR) Logic

A decision tree for selecting the appropriate 5-substituted thiazole based on required physicochemical properties.

SPR Start Select 5-Substituent for Thiazole Core NeedReactivity Need Reactive Handle? Start->NeedReactivity Chloromethyl 5-Chloromethyl (MP: 30-35°C) Use: Alkylation NeedReactivity->Chloromethyl Yes NeedStability Need Metabolic Stability? NeedReactivity->NeedStability No StericCheck Steric Requirement? NeedStability->StericCheck Isopropyl 5-Isopropyl (Liquid) Flexible, Rotatable StericCheck->Isopropyl Flexible Volume Cyclobutyl 5-Cyclobutyl (Liquid/Oil) Rigid, Lipophilic StericCheck->Cyclobutyl Rigid Volume

Caption: Selection logic for thiazole analogs based on reactivity vs. stability requirements.

References

  • European Patent Office. (2017). 1,3-Thiazol-2-yl substituted benzamides as P2X3 antagonists. Patent No. EP 3230281 B1.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-(chloromethyl)thiazole.

  • BenchChem. (2025). Methyl 5-isopropylthiazole-4-carboxylate Properties and Protocols.

  • ChemicalBook. (2025). 2-Chloro-5-cyclopropylthiazole Product Description.[1][2][3][4][5][6][7]

Sources

Comparative

The Bioisosteric Advantage: Enhancing Metabolic Stability by Swapping tert-Butyl for Cyclobutyl on a Thiazole Scaffold

A Comparative Guide for Drug Development Professionals In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A molecule's journey throu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A molecule's journey through the body is fraught with enzymatic challenges, primarily orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes, which can render a promising drug candidate inactive or even toxic.[1][2][3][4][5][6] A common structural motif often implicated in metabolic instability is the tert-butyl group. While its steric bulk can be advantageous for receptor binding, it frequently presents a "soft spot" for oxidative metabolism.[7][8] This guide provides a detailed comparison of the metabolic stability of cyclobutylthiazole versus tert-butylthiazole, leveraging experimental data and established principles of bioisosterism to inform rational drug design.

The Metabolic Vulnerability of the tert-Butyl Group

The tert-butyl group, characterized by a quaternary carbon atom bonded to three methyl groups, is a recurring feature in many drug molecules. Its lipophilicity and steric hindrance can be beneficial for target engagement. However, the presence of nine primary C-H bonds makes it a prime target for hydroxylation by CYP450 enzymes.[7] This initial oxidative step can be followed by further oxidation to carboxylic acids, leading to rapid clearance and potentially the formation of active or reactive metabolites.[7] This metabolic susceptibility often translates to poor pharmacokinetic profiles, including short half-life and low oral bioavailability, hindering the therapeutic potential of a compound.[9]

The Cyclobutyl Moiety: A Metabolically Robust Bioisostere

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design.[9][10][11][12] The cyclobutyl group has emerged as an effective bioisostere for the tert-butyl group, offering a similar spatial footprint while presenting a more metabolically stable profile.[10][13] The C-H bonds on a cyclobutane ring are generally less susceptible to enzymatic oxidation compared to the primary C-H bonds of a tert-butyl group. This increased resistance to metabolism can significantly enhance a drug candidate's half-life and overall exposure.[13][14]

Comparative Metabolic Stability: tert-Butylthiazole vs. Cyclobutylthiazole

A study on a series of phenylthiazoles bearing a tert-butyl substituent reported a significant improvement in metabolic stability, with a biological half-life exceeding six hours.[15][16] This indicates that in this particular chemical context, the tert-butylthiazole moiety is reasonably stable. However, the general principle of the tert-butyl group being a metabolic liability remains a key consideration in drug design.

Based on the principles of bioisosterism and the known metabolic properties of the cyclobutyl group, it is highly probable that a cyclobutylthiazole analogue would exhibit even greater metabolic stability. The replacement of the nine primary C-H bonds of the tert-butyl group with the more robust secondary C-H bonds of the cyclobutyl ring is expected to reduce the rate of CYP450-mediated oxidation.

Table 1: Postulated Comparative Metabolic Stability Profile

MoietyCommon Metabolic PathwaysExpected In Vitro Half-life (t½)Expected Intrinsic Clearance (CLint)
tert-Butylthiazole Hydroxylation of methyl groups by CYP450 enzymes, followed by further oxidation.[7]Moderate to HighModerate to Low
Cyclobutylthiazole Potential for hydroxylation on the cyclobutyl ring, but generally at a slower rate than on a tert-butyl group.HighLow

Note: The data for cyclobutylthiazole is a scientific projection based on established principles of bioisosterism and may not represent actual experimental values.

Experimental Workflow for Assessing Metabolic Stability

A standard and reliable method for evaluating the metabolic stability of new chemical entities is the in vitro liver microsomal stability assay.[17] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYP450s.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock (e.g., in DMSO) D Incubate at 37°C A->D B Liver Microsomes (e.g., Human, Rat) B->D C NADPH Regenerating System (Cofactor for CYP450s) C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench with cold acetonitrile (to stop reaction) E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the key steps for determining the metabolic stability of a test compound.

Materials:

  • Test compound

  • Liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to the corresponding wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Conclusion and Future Directions

The strategic replacement of a metabolically labile tert-butyl group with a more robust cyclobutyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.[9][13] While direct comparative data for cyclobutylthiazole versus tert-butylthiazole is lacking, the foundational principles of metabolism and bioisosterism strongly suggest that the cyclobutyl analogue would exhibit superior metabolic stability.

For researchers and drug development professionals, this understanding is critical. When a lead compound containing a tert-butylthiazole moiety displays suboptimal metabolic stability, the synthesis and evaluation of its cyclobutyl counterpart is a logical and data-driven next step. The experimental protocol provided in this guide offers a standardized approach to empirically determine and compare the metabolic fates of these and other novel compounds, ultimately paving the way for the development of safer and more effective medicines.

References

  • Kotb, A., Abutaleb, N. S., Seleem, M. A., Hagras, M., Mohammad, H., Bayoumi, A., Ghiaty, A., Seleem, M. N., & Mayhoub, A. S. (2018). Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. European journal of medicinal chemistry, 151, 110–120. [Link]

  • Kotb, A., Abutaleb, N. S., Seleem, M. A., Hagras, M., Mohammad, H., Bayoumi, A., Ghiaty, A., Seleem, M. N., & Mayhoub, A. S. (2018). Phenylthiazoles with tert-Butyl side chain: Metabolically stable with anti-biofilm activity. European Journal of Medicinal Chemistry, 151, 110-120. [Link]

  • Kumar, V., & S, P. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. [Link]

  • Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Pan, J. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of toxicology, 71(4), 266–269. [Link]

  • Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Kumar, V., & Parashar, S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(6), 1503–1517. [Link]

  • Barnes-Seeman, D., Corey, E. J., & Carreira, E. M. (2013). Metabolically Stable tert-Butyl Replacement. Angewandte Chemie (International ed. in English), 52(35), 9272–9275. [Link]

  • Educational Administration: Theory and Practice. Systematic Review On Thiazole And Its Applications. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(3), 2249-2257. [Link]

  • van der Velden, J. L. J., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1735–1748. [Link]

  • Kumar, V., & Parashar, S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(6), 1503–1517. [Link]

  • Semantic Scholar. Metabolically Stable tert-Butyl Replacement. [Link]

  • Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]

  • ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil,... [Link]

  • CORE. Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERTATION zur. [Link]

  • Kumar, V., & Parashar, S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. [Link]

  • Rehman, A., & Ma, Z. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. Metabolically Stable tert -Butyl Replacement | Request PDF. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC medicinal chemistry, 14(11), 2217-2230. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413–580. [Link]

  • McDonnell, A. M., & Dang, C. H. (2013). Basic review of the cytochrome P450 system. Journal of the advanced practitioner in oncology, 4(4), 263–268. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Gedi, M. F., Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostath, R., & Al-Anazi, A. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS omega, 8(41), 38555-38569. [Link]

  • International Journal of Research in Pharmacy and Allied Science. The Role of Cytochrom P450 in Drug Metabolism. [Link]

  • ResearchGate. Phenyl-thiazoles derivatives. | Download Scientific Diagram. [Link]

  • OpenAnesthesia. Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • ResearchGate. In vitro antioxidant properties of new thiazole derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-cyclobutylthiazole proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as their application in drug discovery. 2-Chloro-5-cyclobutylthiazole (CAS#: 1412955...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as their application in drug discovery. 2-Chloro-5-cyclobutylthiazole (CAS#: 1412955-40-8) is a highly valuable intermediate, but its unique molecular architecture demands rigorous, scientifically grounded end-of-life protocols[1][2].

Standard solvent disposal methods are fundamentally incompatible with this compound. Below is the comprehensive, field-proven operational guide for the safe handling, segregation, and thermal destruction of 2-Chloro-5-cyclobutylthiazole, designed to ensure absolute regulatory compliance and laboratory safety.

Chemical Hazard Profile & Mechanistic Causality

To design a self-validating disposal protocol, we must first understand the causality behind the compound's reactivity and degradation mechanics.

2-Chloro-5-cyclobutylthiazole contains three critical heteroatoms: Chlorine (Cl) , Sulfur (S) , and Nitrogen (N) [1].

  • The Halogen Effect: During thermal oxidation (combustion), the chlorine substituent does not cleanly convert to benign gases. Instead, it acts as a hydrogen sink, generating highly corrosive hydrogen chloride (HCl) gas [3][4].

  • The Thiazole Ring: The sulfur and nitrogen atoms within the heteroaromatic ring oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx) [3][5].

If this compound is accidentally routed into standard non-halogenated waste streams, the resulting HCl and SOx emissions during standard incineration will rapidly corrode the incinerator's refractory lining and release toxic acid-rain precursors into the atmosphere[3]. Therefore, this compound must be strictly classified as Halogenated Organic Waste and routed exclusively to twin-chamber chemical incinerators equipped with caustic scrubbers[1][4].

Quantitative Hazard & Disposal Metrics

The following table summarizes the critical physicochemical data and the targeted destruction parameters required for this specific halogenated thiazole.

ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WasteDictates routing to scrubber-equipped incinerators[6][7].
Primary Chamber Temp. 850°C ± 25°CEnsures complete volatilization of the cyclobutyl and thiazole moieties[3][8].
Secondary Chamber Temp. 950°C – 1100°CPrevents the formation of polychlorinated dibenzodioxins/furans (PCDD/Fs)[3][5].
Gas Residence Time > 2.0 secondsMandatory EPA requirement for halogenated waste >1% by weight[3][5].
Scrubber Neutralization NaOH / Ca(OH)₂ (pH > 8.5)Neutralizes HCl and SOx into benign salt effluents (NaCl, Na₂SO₄)[3][4].

Bench-Level Operational Protocol: Waste Segregation

The most critical point of failure in chemical disposal occurs at the laboratory bench. Researchers must execute the following step-by-step methodology to ensure safe containment and prevent cross-contamination.

Step 1: Primary Segregation

  • Action: Isolate all liquid and solid waste containing 2-Chloro-5-cyclobutylthiazole from general organic waste.

  • Causality: Mixing halogenated compounds with non-halogenated solvents (like ethanol or acetone) artificially inflates the volume of "halogenated waste." Because halogenated waste requires specialized caustic scrubbing, this drastically increases institutional disposal costs and complicates EPA RCRA compliance[6][7].

Step 2: Containment Selection

  • Action: Use only High-Density Polyethylene (HDPE) or PTFE-lined glass containers for waste collection.

  • Causality: Halogenated organics can degrade certain low-density plastics over time. HDPE provides superior chemical resistance, ensuring the structural integrity of the container during temporary storage in the Satellite Accumulation Area (SAA).

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2-Chloro-5-cyclobutylthiazole" and check the "Halogenated" and "Toxic/Irritant" hazard boxes.

  • Causality: Unidentified halogenated waste triggers costly "unknown chemical" profiling by Environmental Health and Safety (EHS) teams. Accurate labeling ensures the Treatment, Storage, and Disposal Facility (TSDF) applies the correct thermal destruction profile[6].

Step 4: SAA Storage & Transfer

  • Action: Store the sealed waste container in secondary containment within a ventilated fume hood or designated SAA. Do not exceed 90 days of accumulation.

  • Causality: 2-Chloro-5-cyclobutylthiazole is an irritant to the eyes and respiratory tract[1]. Secondary containment captures catastrophic primary container failures, while local exhaust ventilation prevents the accumulation of harmful vapors[1].

Institutional Disposal & Thermal Destruction Workflow

Once transferred to EHS, the waste is manifested and transported to a specialized TSDF. The logical relationship between the chemical's composition and its ultimate destruction pathway is visualized below.

G Bench Bench-Level Generation (2-Chloro-5-cyclobutylthiazole) Segregation Waste Segregation (Halogenated Organic Waste) Bench->Segregation Liquid/Solid Waste Storage Satellite Accumulation Area (HDPE Secondary Containment) Segregation->Storage Strict Isolation EHS EHS Collection & Manifesting (EPA RCRA Compliance) Storage->EHS Routine Pickup (<90 Days) Incinerator Primary Combustion Chamber (Volatilization at 850°C) EHS->Incinerator Transport to TSDF Afterburner Secondary Combustion Chamber (Destruction at 1100°C, >2s) Incinerator->Afterburner Volatile Organics Scrubber Caustic Scrubber System (Neutralizes HCl & SOx) Afterburner->Scrubber Toxic Byproducts (HCl, SOx) Exhaust Clean Atmospheric Exhaust (Compliant with EPA Standards) Scrubber->Exhaust Neutralized Gas

Lifecycle of 2-Chloro-5-cyclobutylthiazole from benchtop generation to thermal destruction.

Summary of Safety Precautions

When handling the neat chemical prior to disposal, always utilize Type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges if engineering controls (fume hoods) are insufficient[1]. In the event of an accidental spill, do not wash the compound down the drain[1]. Absorb the spill with an inert material (e.g., vermiculite or dry sand), sweep it up, and place it into an HDPE container marked for halogenated solid waste disposal[1].

References

  • Title: 2-Chloro-5-cyclobutylthiazole | CAS#:1412955-40-8 Source: Chemsrc URL: [Link]

  • Title: EPA Hazardous Waste Codes & Solvents in the Workplace Source: U.S. Environmental Protection Agency (EPA) / UGA Environmental Safety Division URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) NEPIS URL: [Link]

  • Title: Guidelines for Halogenated Waste Disposal and Incineration Parameters Source: Central Pollution Control Board (CPCB) / Environmental Clearance URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.